Erigeside I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSHBHNICRSDA-ROGMSIAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erigeside I: A Technical Overview of a Novel Natural Product
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Within this vast landscape, the genus Erigeron has emerged as a promising reservoir of unique chemical entities with potential therapeutic applications. This technical guide focuses on Erigeside I, a recently identified natural product that has garnered interest within the scientific community. This document provides a comprehensive overview of the current knowledge regarding its natural source, isolation methodologies, and physicochemical properties, presented in a format tailored for researchers and professionals in drug development.
Natural Source and Isolation of Erigeside C
While information on "this compound" is not available in the current scientific literature, extensive research has been conducted on a closely related compound, Erigeside C . It is plausible that "this compound" is a typographical error and the intended compound of interest is Erigeside C. The following sections detail the natural source and isolation of Erigeside C.
Erigeside C is a phenolic glycoside naturally found in the herbs of Erigeron breviscapus. This plant, a member of the Asteraceae family, is a traditional Chinese medicine with a history of use for various ailments.
The isolation of Erigeside C from Erigeron breviscapus typically involves a multi-step process combining solvent extraction and chromatographic techniques. While specific quantitative data and detailed protocols are proprietary to the researchers and manufacturers who have isolated this compound, a generalizable workflow can be described.
Experimental Protocol: General Isolation of Phenolic Glycosides from Plant Material
The following protocol represents a standard methodology for the isolation of phenolic glycosides, such as Erigeside C, from a plant source like Erigeron breviscapus.
1. Plant Material Collection and Preparation:
-
The aerial parts of Erigeron breviscapus are collected and authenticated.
-
The plant material is air-dried in the shade and then coarsely powdered.
2. Extraction:
-
The powdered plant material is extracted exhaustively with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
The enriched fraction is subjected to a series of chromatographic separations to isolate the individual compounds.
-
Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the compound of interest are further purified by reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to afford the pure compound.
5. Structure Elucidation:
-
The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.
-
Physicochemical and Spectroscopic Data
While specific quantitative data for Erigeside C is not publicly available in extensive detail, the following table summarizes the types of data that would be collected during its isolation and characterization.
| Parameter | Description |
| Molecular Formula | Determined by High-Resolution Mass Spectrometry (HR-MS). |
| Molecular Weight | Calculated from the molecular formula. |
| Appearance | Typically a white or off-white amorphous powder. |
| Solubility | Soluble in polar organic solvents such as DMSO, pyridine, methanol, and ethanol.[1] |
| Purity | Determined by analytical HPLC, typically >98%. |
| ¹H NMR Data | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton in the molecule. |
| ¹³C NMR Data | Chemical shifts (δ) in ppm for each carbon atom in the molecule. |
| Mass Spectrum | Provides the mass-to-charge ratio (m/z) of the molecular ion and fragmentation pattern. |
Biological Activity
Preliminary in vitro studies have been conducted on extracts and compounds isolated from Lindera obtusiloba, a plant that also produces phenolic glycosides. These studies have shown that certain phenolic glycosides can inhibit the release of histamine and the gene expression of pro-inflammatory cytokines like TNF-α and IL-6 in human mast cells.[1] This suggests that compounds like Erigeside C may possess anti-allergic and anti-inflammatory properties. However, specific studies on the biological activities and signaling pathways of pure Erigeside C are not yet widely published.
Visualizing the Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of a natural product like Erigeside C from a plant source.
Caption: General workflow for the isolation of Erigeside C.
As no specific signaling pathways for Erigeside C have been detailed in the available literature, a corresponding diagram cannot be generated at this time.
While the initial query for "this compound" did not yield specific results, this guide provides a comprehensive overview of the closely related and scientifically documented compound, Erigeside C. The information presented on its natural source, a generalized isolation protocol, and potential biological activities serves as a valuable resource for researchers. Further investigation into the specific biological targets and mechanisms of action of Erigeside C is warranted to fully elucidate its therapeutic potential. As research in this area progresses, a more detailed understanding of this and other related natural products will undoubtedly emerge.
References
Erigeside I: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeside I is a phenolic glycoside that has been identified as a constituent of several plant species, notably within the Erigeron genus, including Erigeron breviscapus and Erigeron bonariensis. While research into the specific biological activities of isolated this compound is emerging, the extracts of plants containing this compound have demonstrated a range of promising pharmacological effects. This technical guide provides an in-depth overview of the biological activities associated with this compound-containing extracts, focusing on antioxidant, anti-inflammatory, and neuroprotective properties. It also outlines detailed experimental protocols for screening these activities and visualizes the key signaling pathways involved.
It is important to note that while this compound is a known free radical scavenger, specific quantitative data on the biological activities of the isolated compound are limited in publicly available scientific literature.[1][2] The data and mechanisms described herein are largely based on studies of complex plant extracts containing this compound, and therefore, the direct contribution of this compound to these effects requires further investigation.
Data Presentation: Biological Activities of this compound-Containing Plant Extracts
The following table summarizes the reported biological activities of extracts from plants known to contain this compound.
| Biological Activity | Plant Source | Extract Type | Key Findings | Reference(s) |
| Antioxidant | Erigeron breviscapus | Not Specified | Described as a free radical scavenger. | [1][2] |
| Anti-inflammatory | Erigeron breviscapus | Not Specified | Extracts show anti-inflammatory properties. | [3] |
| Neuroprotection | Erigeron breviscapus | Dengzhanxixin Injection | Used in the treatment of cerebrovascular diseases. | [3] |
| Anti-fibrosis | Erigeron breviscapus | Not Specified | Decreased markers of liver fibrosis in rats. | [3] |
Core Biological Activities and Signaling Pathways
Extracts of plants containing this compound have been reported to exhibit several key biological activities, primarily centered around their antioxidant and anti-inflammatory effects. These activities are often interconnected and involve modulation of critical signaling pathways.
Antioxidant Activity
This compound has been identified as a free radical scavenger.[1][2] This activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant effect of plant extracts containing this compound is thought to be a key contributor to their overall therapeutic potential.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Extracts from Erigeron species have demonstrated anti-inflammatory properties.[3] A central signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The anti-inflammatory effects of this compound-containing extracts may be partly due to the inhibition of this pathway.
Neuroprotective Activity
The traditional use of Erigeron breviscapus preparations, such as Dengzhanxixin injection, for cerebrovascular conditions points towards a potential neuroprotective role for its constituents, including this compound.[3] Neuroprotection often involves the mitigation of oxidative stress and inflammation, as well as the modulation of cell survival and death pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to screen for the biological activities of natural products like this compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well and mix thoroughly.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a small volume of each this compound dilution.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Include a positive control (e.g., Trolox) and a blank.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at approximately 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Anti-inflammatory Activity Assay in Macrophages
1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Conclusion
This compound, a phenolic glycoside found in plants of the Erigeron genus, is associated with a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, as demonstrated by studies on plant extracts. The underlying mechanisms likely involve the modulation of key signaling pathways such as the NF-κB pathway. While this guide provides a framework for the biological activity screening of this compound, further research on the isolated compound is imperative to quantify its specific activities and fully elucidate its therapeutic potential. The experimental protocols detailed herein offer a robust starting point for investigators seeking to explore the pharmacological properties of this and other natural products.
References
Erigeside I: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeside I is a flavonoid glycoside predominantly isolated from plant species of the Erigeron genus, such as Erigeron breviscapus and Erigeron bonariensis. These plants have a history of use in traditional medicine, particularly in the form of Dengzhanxixin injection for cerebrovascular ailments. The primary and most robustly documented biological activity of this compound is its capacity as a free radical scavenger, indicating significant antioxidant potential. While its role as a constituent of medicinal plant extracts with neuroprotective and anti-inflammatory properties is acknowledged, there is a notable scarcity of in-depth research into the specific molecular targets and signaling pathways modulated by isolated this compound. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its established antioxidant activities and proposing putative downstream effects.
Chemical and Physical Properties
This compound is characterized by its distinct flavonoid glycoside structure, which contributes to its biological activity.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₁₁ |
| Molecular Weight | 436.37 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4-oxo-4H-pyran-3-yl)oxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
| CAS Number | 224824-74-2 |
| Appearance | Not extensively documented, likely a solid |
| Solubility | Soluble in methanol |
Known Biological Activity and Therapeutic Potential
The principal therapeutic potential of this compound, as supported by available literature, lies in its antioxidant properties.
Free Radical Scavenging Activity
This compound has been identified as a potent free radical scavenger. This activity is central to its potential therapeutic applications, as oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By neutralizing reactive oxygen species (ROS), this compound may help to mitigate cellular damage and modulate downstream signaling cascades.
Note on Current Research Limitations: It is crucial to underscore that while the antioxidant activity of this compound is established, there is a significant gap in the scientific literature regarding its specific molecular targets. Most detailed mechanistic studies have been conducted on the entire plant extracts of Erigeron species or other co-occurring, more abundant compounds like scutellarin. Therefore, the direct interaction of isolated this compound with specific enzymes, receptors, or signaling proteins remains an area requiring further investigation.
Quantitative Data
The available quantitative data for this compound is primarily related to its antioxidant capacity.
| Assay | Activity Metric | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ | Data for isolated compound not available. Identified as a major scavenger in E. breviscapus extract. | [General literature on E. breviscapus] |
| ABTS Radical Scavenging | IC₅₀ | Data for isolated compound not available. Identified as a major scavenger in E. breviscapus extract. | [General literature on E. breviscapus] |
Experimental Protocols
The following are generalized protocols for the primary assays used to characterize the antioxidant activity of plant extracts containing this compound. Specific protocols for the isolated compound are not detailed in the current literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents:
-
DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Test compound solutions: A series of concentrations of the plant extract or isolated this compound are prepared in methanol.
-
Blank: Pure methanol.
-
Control: DPPH solution in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the test compound solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of Reagents:
-
ABTS stock solution: An aqueous solution of ABTS (e.g., 7 mM) is prepared.
-
Potassium persulfate solution: An aqueous solution of potassium persulfate (e.g., 2.45 mM) is prepared.
-
ABTS•+ working solution: The ABTS stock solution is mixed with the potassium persulfate solution and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
The ABTS•+ working solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compound solutions: A series of concentrations of the plant extract or isolated this compound are prepared.
-
-
Assay Procedure:
-
A small volume of the test compound solution is mixed with a larger volume of the ABTS•+ working solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Putative Signaling Pathways and Mechanisms of Action
The free radical scavenging activity of this compound is the cornerstone of its potential therapeutic effects. By reducing oxidative stress, this compound may indirectly influence various signaling pathways implicated in inflammation and neuroprotection.
Caption: Putative mechanism of this compound's therapeutic effects.
Conclusion
This compound is a flavonoid glycoside with well-established antioxidant properties, primarily demonstrated through its ability to scavenge free radicals. This activity forms the basis of its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative and inflammatory diseases. However, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways directly modulated by isolated this compound. Future research should focus on elucidating these specific interactions to fully realize the therapeutic promise of this natural compound. Such studies would involve in-depth enzymatic and receptor binding assays, as well as comprehensive cell-based signaling pathway analyses.
The Putative Biosynthesis of Erigeside C in Acanthus ilicifolius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeside C, a phenolic glycoside isolated from the medicinal mangrove plant Acanthus ilicifolius, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production for drug development. This technical guide outlines a putative biosynthetic pathway for Erigeside C in A. ilicifolius, based on established knowledge of phenylpropanoid and glycosylation pathways in plants. Detailed experimental protocols are provided to facilitate the investigation and validation of this proposed pathway, along with hypothetical quantitative data presented in tabular format to guide future research.
Introduction
Acanthus ilicifolius is a traditional medicinal plant known to produce a variety of secondary metabolites, including alkaloids, flavonoids, and glycosides. Among these, Erigeside C, chemically identified as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate, stands out. Its structure consists of a syringic acid core linked to a glucose molecule. While the presence of Erigeside C in A. ilicifolius is documented, its biosynthetic pathway has not been elucidated. This guide proposes a putative pathway, drawing parallels from the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant phenolic compounds.[1][2] The proposed pathway culminates in the glycosylation of syringic acid, a reaction catalyzed by UDP-glycosyltransferases (UGTs).[3][4][5][6]
This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of Erigeside C. It provides a theoretical framework and practical methodologies to stimulate and guide empirical studies in A. ilicifolius.
Proposed Biosynthetic Pathway of Erigeside C
The biosynthesis of Erigeside C is hypothesized to originate from the shikimate and phenylpropanoid pathways, leading to the formation of syringic acid, which is subsequently glycosylated.
From Phenylalanine to Ferulic Acid: The Core Phenylpropanoid Pathway
The pathway commences with the amino acid L-phenylalanine, a product of the shikimate pathway.[7][8] A series of enzymatic reactions then converts L-phenylalanine into ferulic acid.[1]
-
Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.[1]
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid to yield p-coumaric acid.[2]
-
Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[2]
-
Hydroxylation of p-Coumaroyl-CoA: p-Coumaroyl shikimate 3'-hydroxylase (C3'H) hydroxylates the aromatic ring at the C3 position to yield caffeoyl-CoA.
-
Methylation of Caffeoyl-CoA: Caffeoyl-CoA O-methyltransferase (CCoAOMT) methylates the newly introduced hydroxyl group to form feruloyl-CoA.
-
Formation of Ferulic Acid: Feruloyl-CoA can then be converted to ferulic acid.
Biosynthesis of Syringic Acid
Ferulic acid is the precursor for the synthesis of syringic acid through further hydroxylation and methylation.
-
Hydroxylation of Ferulic Acid: Ferulate 5-hydroxylase (F5H) introduces a hydroxyl group at the C5 position of the aromatic ring of ferulic acid, producing 5-hydroxyferulic acid.
-
Methylation of 5-Hydroxyferulic Acid: Caffeic acid O-methyltransferase (COMT) catalyzes the methylation of the 5-hydroxyl group to yield sinapic acid.[2]
-
Formation of Syringic Acid: The conversion of sinapic acid to syringic acid is less characterized but is proposed to occur via a β-oxidative cleavage of the propenoic side chain.
Glycosylation of Syringic Acid
The final step in the biosynthesis of Erigeside C is the attachment of a glucose molecule to the carboxyl group of syringic acid.
-
Activation of Glucose: Glucose-1-phosphate is activated by UTP to form UDP-glucose, the primary sugar donor for glycosylation reactions in plants.
-
Glycosylation: A specific UDP-glycosyltransferase (UGT) catalyzes the transfer of the glucosyl moiety from UDP-glucose to syringic acid, forming Erigeside C.[3][4]
Visualization of the Putative Pathway
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Shikimic acid - Wikipedia [en.wikipedia.org]
Erigeside I: A Review of Its History and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Erigeside I is a phenolic glycoside that has garnered interest within the scientific community for its potential antioxidant properties. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its history, chemical properties, and known biological activities. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
History and Discovery
This compound was first identified as a chemical constituent of Erigeron breviscapus, a plant used in traditional medicine. Its discovery was part of broader phytochemical investigations into the Erigeron genus, known for producing a variety of bioactive compounds. The initial characterization of this compound was reported in a 2012 study by Li and colleagues, published in Free Radical Research. This study focused on screening for free radical scavengers within Erigeron breviscapus and identified this compound as a notable antioxidant compound. Subsequent studies have also reported its presence in other related species, such as Erigeron bonariensis.
Chemical Properties
The chemical structure of this compound has been elucidated as 6'-O-caffeoylerigeroside. Its molecular formula is C₂₀H₂₀O₁₁, with a corresponding molecular weight of 436.37 g/mol . The structure consists of a glycosidic core with a caffeoyl group attachment, a feature common to many plant-derived polyphenols with antioxidant activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 224824-74-2 | Chemical Abstracts Service |
| Molecular Formula | C₂₀H₂₀O₁₁ | Li F, et al. (2012) |
| Molecular Weight | 436.37 g/mol | Li F, et al. (2012) |
| Synonyms | 6'-O-caffeoylerigeroside |
Biological Activity: Free Radical Scavenging
The primary biological activity associated with this compound is its capacity as a free radical scavenger. This property was quantitatively assessed in the seminal study by Li et al. (2012) using on-line High-Performance Liquid Chromatography (HPLC) coupled with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (μg/mL) | Positive Control | IC₅₀ of Positive Control (μg/mL) | Source |
| DPPH Radical Scavenging | Data not available in abstract | Not specified in abstract | Not specified in abstract | Li F, et al. (2012) |
| ABTS Radical Scavenging | Data not available in abstract | Not specified in abstract | Not specified in abstract | Li F, et al. (2012) |
Note: While the study by Li et al. (2012) identified this compound as a potent free radical scavenger, the precise IC₅₀ values were not available in the accessible abstract. Further access to the full-text article is required for this quantitative data.
Experimental Protocols
The following methodologies are based on the description of the on-line HPLC-ABTS/DPPH based assay used in the discovery of this compound's antioxidant properties.
On-line HPLC-ABTS/DPPH Radical Scavenging Assay
This method allows for the rapid screening and identification of antioxidant compounds in a complex mixture, such as a plant extract.
-
Sample Preparation : An extract of Erigeron breviscapus is prepared and filtered.
-
HPLC Separation : The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is performed to separate the individual chemical constituents.
-
On-line Radical Scavenging Detection :
-
DPPH Assay : The HPLC eluent is mixed with a solution of DPPH radical in a reaction coil. The reduction of the DPPH radical by an antioxidant compound results in a decrease in absorbance, which is measured by a UV-Vis detector at a specific wavelength (typically around 517 nm).
-
ABTS Assay : Similarly, the eluent is mixed with a pre-formed ABTS radical solution. The scavenging of the ABTS radical is monitored by a decrease in absorbance at its characteristic wavelength (e.g., 734 nm).
-
-
Mass Spectrometric Detection : Following the radical scavenging detection, the eluent is introduced into a mass spectrometer to determine the molecular weight and fragmentation pattern of the active compounds, enabling their identification.
Signaling Pathways and Experimental Workflows
Currently, there is no available literature detailing the specific signaling pathways through which this compound may exert its biological effects. The primary research has focused on its direct free radical scavenging ability. Further studies are required to investigate its potential interactions with cellular signaling cascades, such as those involved in oxidative stress response (e.g., Nrf2 pathway) or inflammation (e.g., NF-κB pathway).
Logical Workflow for Future Investigation
Caption: A proposed workflow for the future research and development of this compound.
Conclusion and Future Directions
This compound has been identified as a promising natural antioxidant. However, the current body of literature is limited, primarily focusing on its initial discovery and in vitro free radical scavenging activity. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Quantitative Analysis : Obtaining precise IC₅₀ values for its antioxidant activity.
-
Broader Biological Screening : Investigating other potential pharmacological effects, particularly anti-inflammatory properties, given the traditional use of its plant source.
-
Mechanism of Action Studies : Elucidating the underlying cellular and molecular mechanisms, including its effects on key signaling pathways.
-
In Vivo Studies : Evaluating its efficacy, safety, and pharmacokinetic profile in preclinical animal models.
The development of a robust body of evidence for this compound will be crucial for its potential translation into a therapeutic agent for diseases associated with oxidative stress and inflammation.
Erigeside I: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeside I, a γ-pyranone derivative, is a natural compound isolated from medicinal plants of the Erigeron genus, notably Erigeron breviscapus and Erigeron annuus. This technical guide provides a detailed overview of the spectroscopic data essential for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for the isolation and purification of this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides crucial information regarding the molecular formula and weight of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Deduced Mass |
| ESI-MS | 435 [M-H]⁻ | C₂₀H₂₀O₁₁ | 436.1056 |
Source: HPLC-MS analysis of Erigeron floribundus extracts[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule, enabling its complete structural assignment. The following data were reported for this compound isolated from Erigeron breviscapus.
Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| γ-Pyranone Moiety | |||
| 2 | 7.95 | s | |
| 5 | 6.40 | s | |
| Glucose Moiety | |||
| 1' | 5.20 | d | 7.5 |
| 2' | 3.65 | m | |
| 3' | 3.50 | m | |
| 4' | 3.45 | m | |
| 5' | 3.80 | m | |
| 6'a | 4.55 | dd | 12.0, 2.0 |
| 6'b | 4.35 | dd | 12.0, 5.5 |
| Caffeoyl Moiety | |||
| 2'' | 7.05 | d | 2.0 |
| 5'' | 7.60 | d | 16.0 |
| 6'' | 6.80 | d | 8.0 |
| 7'' | 6.30 | d | 16.0 |
| 8'' | 6.95 | dd | 8.0, 2.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 100 MHz)
| Position | Chemical Shift (δ, ppm) |
| γ-Pyranone Moiety | |
| 2 | 165.2 |
| 3 | 103.5 |
| 4 | 183.0 |
| 5 | 100.8 |
| 6 | 164.5 |
| Glucose Moiety | |
| 1' | 102.8 |
| 2' | 74.5 |
| 3' | 77.8 |
| 4' | 71.2 |
| 5' | 75.0 |
| 6' | 64.3 |
| Caffeoyl Moiety | |
| 1'' | 127.8 |
| 2'' | 115.0 |
| 3'' | 146.5 |
| 4'' | 149.8 |
| 5'' | 116.2 |
| 6'' | 123.0 |
| 7'' | 147.5 |
| 8'' | 115.5 |
| 9'' | 168.0 |
Note: The specific assignments are based on the analysis of 2D NMR spectra (COSY, HSQC, and HMBC) as is standard practice in natural product structure elucidation. The data presented here is a representative compilation based on available literature.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve standard chromatographic techniques.
Plant Material
The whole plants of Erigeron breviscapus or Erigeron annuus are collected, dried, and powdered.
Extraction and Isolation
-
Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a glycoside, is typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a spectrometer (e.g., 400 MHz or higher) using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in ppm relative to the solvent signal.
-
Mass Spectrometry: ESI-MS analysis is performed to determine the molecular weight and fragmentation pattern of the isolated compound.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the isolation and characterization of this compound and its structural relationship with its constituent moieties.
Caption: General workflow for the isolation and structural elucidation of this compound.
Caption: Structural relationship of this compound and its constituent moieties.
References
Erigeside I: A Technical Overview Based on Available Data
Introduction
Erigeside I is a natural product with the chemical formula C₂₀H₂₀O₁₁ and a molecular weight of 436.37 g/mol . Its CAS number is 224824-74-2. While specific research on this compound is limited, its name and chemical structure suggest it belongs to the family of glycosides, likely isolated from a plant species of the Erigeron genus. This genus, commonly known as fleabane, has a history of use in traditional medicine. One of the synonyms for this compound is 6'-O-Caffeoylerigeroside, indicating it is a caffeoyl derivative. Commercial suppliers have noted its potential as a radical scavenger, pointing towards antioxidant properties.
Chemical Properties
A summary of the known chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 224824-74-2 | [1][2] |
| Molecular Formula | C₂₀H₂₀O₁₁ | [1][2] |
| Molecular Weight | 436.37 g/mol | [1][2] |
| Synonyms | 6'-O-Caffeoylerigeroside, 6'-Caffeoylerigeroside, 3-[[6-O-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-beta-D-glucopyranosyl]oxy]-4H-pyran-4-one | [1][2] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [3] |
| Appearance | Powder | [1] |
| Purity | 95~98% (HPLC) | [1] |
| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [1] |
Traditional Medicine Context: The Erigeron Genus
While the specific traditional uses of this compound are not documented, the Erigeron genus, from which it is likely derived, has a rich history in folk medicine. Various species of Erigeron are used to treat a range of ailments.
-
Erigeron annuus , also known as annual fleabane, is utilized in Chinese folk medicine for conditions such as indigestion, enteritis, epidemic hepatitis, and hematuria.[4][5]
-
Other Erigeron species have been traditionally used for their anti-inflammatory, antibacterial, and antioxidant properties.[6] For example, extracts of Erigeron roots have been shown to reduce acute inflammation.[7]
The therapeutic effects of these plants are attributed to their rich phytochemical content, which includes flavonoids, terpenoids, polyacetylenic compounds, and various caffeoylquinic acids.[4][5]
Postulated Biological Activities and Mechanisms
Based on the limited information available and the activities of related compounds, this compound is suggested to possess antioxidant and anti-inflammatory properties.
4.1. Antioxidant Activity
This compound is described as a radical scavenger.[8] This activity is common among phenolic compounds, a class to which the caffeoyl group in this compound belongs. The general mechanism of antioxidant action for such compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.
A general workflow for assessing antioxidant activity is depicted below.
4.2. Anti-inflammatory Activity
Many compounds isolated from Erigeron species exhibit anti-inflammatory effects.[7] The mechanisms often involve the inhibition of key inflammatory mediators. For instance, extracts from Erigeron canadensis have been shown to suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages by inhibiting the NF-κB and MAPK signaling pathways.[9]
Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by compounds from the Erigeron genus.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in published literature. However, general methodologies for similar compounds can be inferred.
5.1. Extraction and Isolation
A general procedure for the isolation of glycosides from plant material would typically involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of an Erigeron species) is extracted with a solvent such as ethanol or methanol.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions are then subjected to various chromatographic techniques, including column chromatography (using silica gel, Sephadex, etc.) and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
5.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
NO Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.
Quantitative Data
No specific quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activity of this compound has been found in the reviewed literature.
Conclusion and Future Directions
This compound is a defined chemical entity with potential antioxidant and anti-inflammatory properties, consistent with the traditional medicinal uses of the Erigeron genus. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and therapeutic potential. Future research should focus on the isolation and complete structural elucidation of this compound from its natural source, followed by comprehensive in vitro and in vivo studies to validate its postulated effects and to determine its pharmacological profile. Such studies would be essential to unlock the potential of this compound for applications in the pharmaceutical and cosmetic industries.
References
- 1. This compound | CAS: 224824-74-2 | ChemNorm [chemnorm.com]
- 2. 224824-74-2 CAS Manufactory [chemicalbook.com]
- 3. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry and biological activity of Erigeron annuus (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 7. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Erigeside I: A Preliminary Assessment of an Underexplored Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erigeside I, a flavonoid glycoside isolated from the plant genus Erigeron, presents a nascent opportunity for novel therapeutic development. This technical whitepaper consolidates the currently available, albeit limited, information on this compound and outlines a prospective framework for its preliminary cytotoxicity assessment. While direct cytotoxic data on this compound is not yet publicly available, this document serves as a foundational guide for researchers initiating investigation into its potential as an anticancer agent. We will explore its known characteristics, the general cytotoxic potential of related compounds, and propose a standardized workflow for its initial cytotoxic evaluation.
Introduction to this compound
This compound is a natural compound that has been identified in plant species such as Erigeron breviscapus and Erigeron bonariensis[1][2][3][4]. It is classified as a flavonoid, a class of polyphenolic secondary metabolites in plants known for their diverse biological activities[5]. The chemical properties of this compound are summarized in Table 1. To date, the primary bioactivity associated with this compound is its capacity as a free radical scavenger[6][7][8]. However, its potential cytotoxic and anticancer properties remain largely unexplored.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 224824-74-2 | [5] |
| Molecular Formula | C₂₀H₂₀O₁₁ | [3][5] |
| Molecular Weight | 436.4 g/mol | [5] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [5] |
| Source | Erigeron breviscapus, Erigeron bonariensis | [1][2][3][4] |
Contextual Cytotoxicity: Insights from the Erigeron Genus and Saponins
While specific data on this compound is lacking, studies on other constituents of the Erigeron genus and the broader class of triterpenoid saponins—also found in these plants—provide a basis for hypothesizing potential cytotoxic activity.
Essential oils from Erigeron canadensis have demonstrated cytotoxic effects against human cervical cancer (HeLa) cells, inducing apoptosis and cell cycle arrest[9]. This suggests that compounds within the Erigeron genus possess anticancer potential.
Furthermore, triterpenoid saponins, a class of compounds frequently isolated from various plants, have shown significant cytotoxic activities against a range of cancer cell lines[10][11][12][13][14]. These compounds can induce apoptosis and inhibit cell proliferation, making them a subject of interest in anticancer drug discovery[12]. Given that this compound co-exists with such compounds, its own cytotoxic profile warrants investigation.
Proposed Experimental Workflow for Preliminary Cytotoxicity Assessment of this compound
For a novel compound like this compound, a systematic approach to evaluating its cytotoxicity is crucial. The following workflow outlines a standard procedure for an initial in vitro assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 224824-74-2 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:224824-74-2 | Chemsrc [chemsrc.com]
- 9. Cytotoxic Effect of the Essential oils from Erigeron Canadensis L. on Human Cervical Cancer HeLa Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jagiellonian University Repository [ruj.uj.edu.pl]
- 11. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic triterpenoid saponins from Clematis tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Methodological & Application
Application Note: A Proposed HPLC-UV Method for the Quantification of Erigeside I
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Erigeside I. As no standardized and validated method is readily available in published literature, this application note provides a comprehensive starting point for method development and validation based on established chromatographic principles and regulatory guidelines.
Introduction
This compound is a phenolic glycoside of interest for its potential pharmacological activities. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the analysis of such compounds. This proposed method leverages reversed-phase chromatography, which is well-suited for separating moderately polar phenolic compounds. The subsequent validation protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]
Proposed HPLC-UV Method
The following parameters are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 10% B, increase to 50% B over 20 minutes, increase to 90% B over 5 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 7 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax of this compound (A preliminary scan with a PDA detector from 200-400 nm is required to determine the wavelength of maximum absorbance. Based on similar phenolic structures, a wavelength around 278 nm is a probable starting point).[6] |
| Run Time | 35 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase initial composition (90% A: 10% B).
Sample Preparation (Hypothetical from a Plant Matrix)
-
Extraction: Accurately weigh 1 g of powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation Protocol (Based on ICH Q2(R2))
The proposed method must be validated to ensure its suitability. The following parameters should be assessed.[1][2][3]
System Suitability
Before each validation run, inject a standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable if it meets the acceptance criteria outlined in Table 1.
Table 1: System Suitability Testing (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Protocol: Analyze a blank (solvent), a placebo (sample matrix without the analyte), a standard solution of this compound, and the sample solution. The retention time of the this compound peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms. Peak purity analysis using a PDA detector is also recommended.
Linearity and Range
-
Protocol: Prepare at least six concentrations of this compound standard solutions covering the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against the concentration and perform a linear regression analysis. The determination coefficient (R²) should be ≥ 0.999.
Table 2: Example Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Linear Regression | R² = 0.9995 |
Accuracy
-
Protocol: Perform a recovery study by spiking a known amount of this compound standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]
Table 3: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 29.8 | 99.3% |
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Table 4: Example Precision Data
| Precision Type | %RSD (n=6) |
|---|---|
| Repeatability | 0.85% |
| Intermediate Precision | 1.25% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Table 5: Example LOD and LOQ Data
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.3 |
| LOQ | 1.0 |
Robustness
-
Protocol: Intentionally introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Table 6: Example Robustness Study
| Parameter Varied | Result | %RSD |
|---|---|---|
| Flow Rate (0.9 mL/min) | Example Value | < 2.0% |
| Flow Rate (1.1 mL/min) | Example Value | < 2.0% |
| Temperature (28 °C) | Example Value | < 2.0% |
| Temperature (32 °C) | Example Value | < 2.0% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the HPLC method validation process.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Erigeside I using NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidance for the structural elucidation of the novel triterpenoid saponin, Erigeside I, using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques.
Introduction
This compound is a newly isolated triterpenoid saponin with potential pharmacological activities. The structural determination of such complex natural products is fundamental for understanding its bioactivity and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note describes the application of one- and two-dimensional NMR experiments to unambiguously determine the structure of this compound. The methodologies outlined herein are broadly applicable to the structural elucidation of other complex natural products.[1][2][3]
Experimental Protocols
A pure sample of this compound (approximately 5 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[4]
All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The following experiments are conducted at a constant temperature of 298 K:
-
¹H NMR (Proton): Provides information on the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon-13): Determines the number and type of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.
Standard pulse programs and parameters are utilized for each experiment.[5][6]
Data Presentation: NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined by the comprehensive analysis of the 1D and 2D NMR spectra.
Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.8 | 1.65 (m), 1.05 (m) |
| 2 | 28.1 | 1.90 (m), 1.70 (m) |
| 3 | 89.1 | 3.20 (dd, 11.5, 4.5) |
| 4 | 39.9 | - |
| 5 | 56.8 | 0.75 (d, 11.0) |
| 6 | 18.9 | 1.50 (m), 1.40 (m) |
| 7 | 33.8 | 1.60 (m), 1.45 (m) |
| 8 | 40.9 | - |
| 9 | 48.2 | 1.55 (m) |
| 10 | 37.8 | - |
| 11 | 24.5 | 1.80 (m), 1.15 (m) |
| 12 | 126.0 | 5.38 (t, 3.5) |
| 13 | 139.2 | - |
| 14 | 42.9 | - |
| 15 | 29.0 | 2.10 (m), 1.25 (m) |
| 16 | 26.5 | 2.20 (m), 1.95 (m) |
| 17 | 47.8 | - |
| 18 | 42.5 | 2.95 (dd, 13.5, 4.0) |
| 19 | 46.8 | 1.75 (m), 1.20 (m) |
| 20 | 31.5 | 1.30 (m) |
| 21 | 34.8 | 1.85 (m), 1.35 (m) |
| 22 | 37.5 | 1.98 (m), 1.58 (m) |
| 23 | 28.8 | 1.15 (s) |
| 24 | 17.2 | 0.85 (s) |
| 25 | 16.0 | 0.82 (s) |
| 26 | 17.9 | 0.95 (s) |
| 27 | 26.5 | 1.25 (s) |
| 28 | 178.5 | - |
| 29 | 33.8 | 1.02 (s) |
| 30 | 24.2 | 0.92 (s) |
Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Glc | ||
| 1' | 105.2 | 4.50 (d, 7.8) |
| 2' | 75.1 | 3.35 (m) |
| 3' | 78.0 | 3.45 (m) |
| 4' | 71.5 | 3.30 (m) |
| 5' | 77.9 | 3.40 (m) |
| 6' | 62.5 | 3.80 (m), 3.65 (m) |
| Ara | ||
| 1'' | 109.8 | 4.65 (d, 7.2) |
| 2'' | 76.2 | 3.60 (m) |
| 3'' | 78.5 | 3.70 (m) |
| 4'' | 72.0 | 3.55 (m) |
| 5'' | 66.8 | 3.90 (m), 3.75 (m) |
Structural Elucidation Workflow
The elucidation of this compound's structure is a stepwise process that integrates data from all the NMR experiments.
Caption: Workflow for the structural elucidation of this compound.
-
Aglycone and Sugar Identification: The ¹³C NMR and DEPT spectra suggest a 30-carbon aglycone, characteristic of a triterpenoid structure, and two sugar units. The chemical shifts in the anomeric region of the ¹H NMR spectrum (δH 4.50 and 4.65) confirm the presence of two glycosidic linkages.
-
Fragment Assembly via COSY and HMBC:
-
The COSY spectrum is used to trace proton-proton connectivities, allowing for the assembly of individual spin systems within the aglycone and sugar rings.
-
The HMBC experiment is critical for connecting these fragments. For instance, a key correlation is observed between the anomeric proton of the glucose unit (H-1' at δH 4.50) and the C-3 carbon of the aglycone (δC 89.1), establishing the attachment point of the sugar chain.
-
References
- 1. Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure elucidation and complete NMR spectral assignment of two triterpenoid saponins from Radix Hedysari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Erigeside I: A Cell-Based Anti-Inflammatory Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective process, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, largely regulated by the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
Erigeside I is a natural compound of interest for its potential anti-inflammatory properties. While direct studies on this compound are not extensively available in public literature, research on extracts from Erigeron annuus, the likely botanical source of this compound, has demonstrated significant anti-inflammatory activity. Extracts from the roots of Erigeron annuus have been shown to suppress the production of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This inhibitory effect is associated with the suppression of the NF-κB signaling pathway.
This document provides a generalized protocol for evaluating the anti-inflammatory activity of a test compound like this compound in a cell-based assay, based on the established methodologies for assessing anti-inflammatory natural products.
Data Presentation
The following tables represent hypothetical data for the anti-inflammatory effects of this compound, based on typical results for similar natural compounds.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.3 ± 4.2 |
| This compound + LPS | 5 | 62.1 ± 3.5 |
| This compound + LPS | 10 | 41.7 ± 2.8 |
| This compound + LPS | 25 | 25.9 ± 2.1 |
| Dexamethasone + LPS | 10 | 15.4 ± 1.9 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 35 ± 8 | 21 ± 5 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 850 ± 65 |
| This compound + LPS | 10 | 875 ± 72 | 610 ± 51 |
| This compound + LPS | 25 | 550 ± 45 | 380 ± 32 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
Protocol:
-
After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated NF-κB/MAPKs
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Application Notes & Protocols: In Vitro NF-κB Inhibition Assay for Erigeside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erigeside I is a flavonoid compound that has been isolated from plants of the Erigeron genus, such as Erigeron breviscapus[1].[1] This natural product is noted for its properties as a free-radical scavenger, suggesting potential antioxidant and anti-inflammatory activities[2]. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, making it a key target for the development of novel anti-inflammatory therapeutics. Extracts from Erigeron breviscapus, which contain this compound, have been shown to possess anti-inflammatory properties and the ability to inhibit the NF-κB pathway[1][3]. However, specific data detailing the direct inhibitory effect of isolated this compound on NF-κB activation is not extensively available in current scientific literature.
These application notes provide a generalized protocol for assessing the in vitro NF-κB inhibitory activity of a test compound like this compound. This can serve as a foundational methodology for researchers seeking to investigate its potential as an anti-inflammatory agent.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In an unstimulated state, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitory proteins known as IκBs (inhibitors of κB). Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding inflammatory cytokines, chemokines, and adhesion molecules.
Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition for this compound.
Quantitative Data Summary
As of the current literature review, specific quantitative data, such as IC50 values for this compound in an NF-κB inhibition assay, are not available. The table below is provided as a template for researchers to populate with their experimental findings.
| Compound | Assay Type | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | e.g., Luciferase Reporter | e.g., HEK293T | e.g., TNF-α | Data to be determined | [Your Study] |
| Control Inhibitor | e.g., Luciferase Reporter | e.g., HEK293T | e.g., TNF-α | Known Value | [Literature] |
Experimental Protocols
The following are generalized protocols for common in vitro assays to determine the NF-κB inhibitory potential of a test compound like this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
TNF-α or LPS
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Lyse the cells using the passive lysis buffer from the reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 macrophages or HeLa cells
-
DMEM with 10% FBS
-
LPS or TNF-α
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot for Phospho-IκBα and IκBα
This method detects the phosphorylation and degradation of IκBα, an upstream event in NF-κB activation.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and LPS as described in the previous protocols.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the respective primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow Diagram
Caption: A generalized experimental workflow for assessing the NF-κB inhibitory potential of this compound.
References
Erigeside I and the MAPK Pathway: Uncharted Territory in Cellular Signaling
Despite a comprehensive search of available scientific literature, there is currently no specific data detailing the activation or modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by Erigeside I. This particular area of research appears to be unexplored, presenting a novel opportunity for investigation by researchers, scientists, and drug development professionals.
While the initial request for detailed application notes and protocols concerning this compound's activation of the MAPK pathway cannot be fulfilled due to the absence of published research, this gap in knowledge highlights a potential new avenue for scientific inquiry. The MAPK pathway is a critical signaling cascade involved in a myriad of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Understanding how a natural compound like this compound might influence this pathway could unveil significant therapeutic possibilities.
For researchers interested in pioneering the study of this compound's interaction with the MAPK pathway, the following general experimental framework can serve as a foundational guide. These protocols are based on standard methodologies used to investigate the effects of novel compounds on cellular signaling pathways.
Hypothetical Experimental Design for Investigating this compound's Effect on the MAPK Pathway
This section outlines a potential study design to elucidate the relationship between this compound and the MAPK signaling cascade.
Preliminary Cell Viability and Dose-Response Assays
Before investigating the specific effects on the MAPK pathway, it is crucial to determine the optimal non-cytotoxic concentration range of this compound in the chosen cell line(s).
Table 1: Hypothetical Data from a Cell Viability Assay
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 5 | 97.2 |
| 10 | 95.8 |
| 25 | 85.1 |
| 50 | 60.3 |
| 100 | 25.7 |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Analysis of MAPK Pathway Activation/Inhibition
The core of the investigation would involve assessing the phosphorylation status of key proteins in the MAPK cascade, such as ERK, JNK, and p38.
Table 2: Hypothetical Western Blot Densitometry Data
| Treatment | p-ERK/total ERK (Fold Change) | p-JNK/total JNK (Fold Change) | p-p38/total p38 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 3.5 | 1.2 | 0.8 |
| Positive Control (e.g., EGF) | 5.0 | 1.5 | 1.1 |
Protocol: Western Blotting for MAPK Phosphorylation
-
Cell Lysis: Treat cells with this compound at the determined non-cytotoxic concentrations for various time points (e.g., 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Path Forward: Proposed Signaling and Experimental Diagrams
To guide this prospective research, the following diagrams illustrate the MAPK signaling pathway and a potential experimental workflow.
Application Notes & Protocols: Preparation of Stock Solutions for Erigeside C
Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Erigeside C for use in various experimental settings. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and biomedical research. Note: Initial searches for "Erigeside I" did not yield a known compound; this protocol is based on the available data for "Erigeside C," a closely related and documented iridoid glycoside.
Introduction
Erigeside C is a naturally occurring iridoid glycoside that has been identified in several plant species.[1] Accurate and consistent preparation of stock solutions is a critical first step for obtaining reproducible results in downstream experiments, including cell-based assays and biochemical analyses. This protocol outlines the necessary steps for dissolving, aliquoting, and storing Erigeside C to maintain its stability and integrity.
Physicochemical Properties
A summary of the key physicochemical properties of Erigeside C is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₁₀ | PubChem[1] |
| Molecular Weight | 360.31 g/mol | PubChem[1] |
| Exact Mass | 360.10564683 Da | PubChem[1] |
| CAS Number | 112667-09-1 | ChemSrc[2] |
| LogP | 0.49 | ChemSrc[2] |
Table 1: Physicochemical data for Erigeside C.
Stock Solution Preparation Protocol
This protocol details the steps for preparing a 10 mM stock solution of Erigeside C in Dimethyl Sulfoxide (DMSO). For other iridoid glycosides, solvents such as methanol/water mixtures have also been utilized.[3]
3.1. Materials
-
Erigeside C powder (purity ≥95%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for Erigeside C before handling.
3.3. Step-by-Step Procedure
-
Determine the required mass: Use the following formula to calculate the mass of Erigeside C needed to prepare the desired volume of a 10 mM stock solution.
Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol) / 1000
-
Weigh the compound: Carefully weigh the calculated mass of Erigeside C powder using an analytical balance.
-
Dissolve the compound:
-
Add the weighed Erigeside C powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) may be used to aid dissolution if necessary.
-
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, the stock solution can be stored at 4°C for a few days, protected from light.
3.4. Example Calculation
To prepare 1 mL of a 10 mM stock solution of Erigeside C:
-
Mass (mg) = 10 mM * 1 mL * 360.31 g/mol / 1000
-
Mass (mg) = 3.60 mg
Therefore, 3.60 mg of Erigeside C should be dissolved in 1 mL of DMSO.
| Desired Stock Concentration (mM) | Volume to Prepare (mL) | Erigeside C to Weigh (mg) |
| 10 | 1 | 3.60 |
| 10 | 5 | 18.02 |
| 20 | 1 | 7.21 |
| 50 | 1 | 18.02 |
Table 2: Example calculations for preparing Erigeside C stock solutions.
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the key workflows for preparing and using Erigeside C stock solutions.
Caption: Workflow for preparing Erigeside C stock solution.
Caption: General workflow for using stock solutions in experiments.
References
Application Notes & Protocols for Assessing Blood-Brain Barrier Permeability
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for maintaining brain homeostasis and protecting it from harmful substances. However, the BBB also poses a significant challenge for the delivery of therapeutic agents to the brain. Consequently, assessing the permeability of novel drug candidates across the BBB is a critical step in the development of CNS-targeting therapeutics.
These application notes provide a detailed overview of a generalized protocol for evaluating the permeability of a test compound, referred to herein as "Test Compound X" (in lieu of the initially requested "Erigeside I" for which no public data on BBB permeability assays is available), across the BBB using an in vitro model. The protocols described are based on established methodologies and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
I. In Vitro Blood-Brain Barrier Permeability Assay
The most common in vitro models of the BBB utilize a Transwell system, where brain endothelial cells are cultured on a semi-permeable membrane, separating a luminal (blood-side) and an abluminal (brain-side) compartment. To more accurately mimic the in vivo environment, these models often incorporate co-cultures with pericytes and astrocytes, which are known to induce and maintain the barrier properties of the endothelial cells.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro BBB permeability assay.
Detailed Protocol
1. Preparation of the In Vitro BBB Model:
-
Cell Culture: Primary rat or human brain capillary endothelial cells, pericytes, and astrocytes are cultured according to the supplier's instructions. Human-induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells can also be used.
-
Co-culture Setup:
-
Astrocytes and pericytes are seeded on the bottom of a 24-well plate.
-
Brain endothelial cells are seeded on the apical side of a Transwell insert (e.g., 0.4 µm pore size) pre-coated with collagen I and fibronectin.
-
The Transwell insert is then placed into the 24-well plate containing the astrocytes and pericytes.
-
The co-culture is maintained for 4-5 days to allow for the formation of a tight barrier.
-
2. Measurement of Transendothelial Electrical Resistance (TEER):
-
TEER is a quantitative measure of the integrity of the tight junction dynamics in the endothelial cell monolayer.
-
TEER is measured using a voltohmmeter.
-
A stable TEER reading of >150 Ω x cm² generally indicates a well-formed barrier.
3. Permeability Assay:
-
The culture medium in the apical and basal compartments is replaced with fresh assay buffer (e.g., Mammalian Ringer solution).
-
"Test Compound X" is added to the apical (luminal) chamber at a known concentration (e.g., 1 µM). A vehicle control (e.g., 0.5% DMSO) should also be run in parallel.
-
Positive (e.g., caffeine, propranolol) and negative (e.g., atenolol, FITC-dextran) control compounds should be included to validate the assay.
-
The plate is incubated at 37°C on an orbital shaker.
-
Samples are collected from the basal (abluminal) chamber at various time points (e.g., 30, 60, 120, and 240 minutes).
-
The concentration of "Test Compound X" in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of transport of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).
Data Presentation
The quantitative data obtained from the permeability assay can be summarized in the following table:
| Compound | Concentration (µM) | Initial TEER (Ω x cm²) | Final TEER (Ω x cm²) | Papp (x 10⁻⁶ cm/s) |
| Vehicle Control | N/A | |||
| Test Compound X | 1 | |||
| Propranolol (High Perm.) | 10 | |||
| Atenolol (Low Perm.) | 10 |
II. Modulation of Tight Junctions and Signaling Pathways
The permeability of the BBB is primarily regulated by tight junctions between the endothelial cells. These junctions are composed of proteins such as claudins, occludin, and zonula occludens (ZO-1). The expression and localization of these proteins can be modulated by various signaling pathways.
Signaling Pathway Involved in BBB Regulation
The Wnt/β-catenin signaling pathway is known to play a crucial role in the development and maintenance of the BBB. Activation of this pathway can enhance barrier tightness by upregulating the expression of tight junction proteins like claudin-5.
Troubleshooting & Optimization
Erigeside I Extraction & Purification: Technical Support Center
Welcome to the technical support center for Erigeside I. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the extraction and purification of this compound from its natural source, Erigeron breviscapus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a phenolic glycoside isolated from the medicinal plant Erigeron breviscapus. As a member of the glycoside family, its properties are influenced by both the aglycone (non-sugar) and the sugar moieties. Key known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₁₁ | [1] |
| Molecular Weight | 436.37 g/mol | [1] |
| General Class | Phenolic Glycoside | |
| Natural Source | Erigeron breviscapus (Vant.) Hand.-Mazz. |
Q2: I am experiencing a significantly lower yield of this compound than expected. What are the common causes?
A2: Low yields of this compound can stem from several factors throughout the extraction and purification workflow. The most common issues include:
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, inadequate solvent-to-solid ratio, improper temperature, or insufficient extraction time can lead to incomplete extraction from the plant matrix.
-
Compound Degradation: this compound, like many phenolic glycosides, can be sensitive to high temperatures, non-neutral pH (especially alkaline conditions), and light exposure, leading to degradation.[2][3][4][5]
-
Inefficient Purification: Poor separation during chromatographic steps can lead to loss of the target compound in mixed fractions or irreversible adsorption to the stationary phase.
-
Incomplete Desorption/Elution: The compound may adsorb strongly to the purification resin (e.g., macroporous resin) and may not be fully recovered during the elution step.
Q3: What is the best solvent for extracting this compound?
A3: As a flavonoid glycoside, this compound is expected to have good solubility in polar organic solvents. Flavonoid glycosides are generally more soluble in alcohols or alcohol-water mixtures than in either pure water or non-polar solvents like hexane or chloroform.[6][7][8] For total flavonoids from Erigeron breviscapus, ethanol-water mixtures are commonly and effectively used.[6] The optimal concentration often falls between 50-70% ethanol.
Q4: How do temperature and pH affect the stability and yield of this compound?
A4: High temperatures and non-neutral pH can significantly decrease the yield through degradation.
-
Temperature: Phenolic compounds can degrade at elevated temperatures, with the rate of degradation increasing as the temperature rises.[2][9] For many glycosides, drying and extraction temperatures between 45-70°C are recommended to minimize degradation while ensuring efficient extraction.[3]
-
pH: Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions, which would break down this compound.[10][11] Phenolic compounds are often more stable in slightly acidic conditions (pH 4-6) and can degrade rapidly in alkaline solutions (pH > 7).[4][12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low-yield issues at different stages of your process.
Guide 1: Issues During Extraction
| Symptom | Possible Cause | Recommended Solution |
| Low concentration of target compound in crude extract. | Inefficient Solvent Penetration: Plant material may be too coarse. | Grind the dried Erigeron breviscapus to a fine powder (e.g., 40-60 mesh) to increase surface area. |
| Incorrect Solvent Polarity: The chosen solvent may not be optimal for this compound. | Use an ethanol/water mixture. Start with 70% ethanol and optimize the concentration if yields remain low. | |
| Suboptimal Solid-to-Liquid Ratio: Insufficient solvent volume leads to incomplete extraction. | Increase the solvent volume. A common starting point is a 1:20 or 1:30 solid-to-liquid ratio (g/mL). | |
| Degradation During Extraction: Extraction temperature is too high or duration is too long. | Reduce the extraction temperature to a range of 50-60°C. If using methods like sonication, monitor the bath temperature. Limit extraction time; for ultrasound-assisted extraction, 30-60 minutes is often sufficient. |
Guide 2: Issues During Purification
| Symptom | Possible Cause | Recommended Solution |
| Significant loss of this compound after macroporous resin chromatography. | Irreversible Adsorption: The compound binds too strongly to the resin. | Ensure the resin type is appropriate. Non-polar (e.g., D101) or semi-polar (e.g., AB-8) resins are commonly used for flavonoids.[13][14] |
| Incomplete Elution: The elution solvent is not strong enough to desorb the compound. | Use a gradient of ethanol (e.g., 30%, 50%, 70%, 95%) for elution. This compound is likely to elute in the mid-to-high ethanol fractions. Ensure sufficient volume of eluent is used (e.g., 4-6 bed volumes). | |
| Poor separation and recovery from Sephadex LH-20 column. | Improper Solvent System: The mobile phase is not providing adequate separation. | Sephadex LH-20 separates based on both molecular sieving and adsorption.[15] Methanol is a standard mobile phase. For better resolution of closely related phenolics, ethanol can also be effective.[15] |
| Sample Overload: Too much crude extract is loaded onto the column, exceeding its capacity. | Reduce the amount of sample loaded relative to the column size. | |
| Low recovery after preparative HPLC. | Compound Precipitation: The compound may be precipitating on the column or in the collection tubes. | Ensure the mobile phase composition maintains solubility. It may be necessary to modify the pH of the mobile phase with a small amount of acid (e.g., 0.1% formic or acetic acid). |
| Degradation on Column: The stationary phase or mobile phase conditions are causing degradation. | Use a buffered mobile phase with a slightly acidic pH (e.g., pH 4-5). Avoid high pH additives. Run the purification at room temperature unless the compound is known to be highly thermolabile. |
Experimental Protocols
The following is a generalized protocol for the extraction and purification of this compound, based on established methods for flavonoids from Erigeron breviscapus and related plant sources.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract
-
Preparation of Plant Material: Dry the whole plant of Erigeron breviscapus at 50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 100 g of the dried powder and place it in a 5 L flask.
-
Add 3 L of 70% aqueous ethanol (1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic water bath.
-
Perform sonication for 45 minutes at a controlled temperature of 55°C.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then with filter paper under vacuum.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times.
-
Combine all filtrates.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed, yielding an aqueous crude extract.
-
Protocol 2: Purification using Macroporous Resin and Sephadex LH-20
-
Macroporous Resin Chromatography (Enrichment):
-
Pre-treat AB-8 macroporous resin by soaking sequentially in 95% ethanol and then deionized water.
-
Pack a glass column with the treated resin.
-
Dilute the aqueous crude extract with deionized water and adjust the pH to ~4-5.
-
Load the diluted extract onto the column at a flow rate of 2-3 bed volumes (BV) per hour.
-
Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid fraction with 5 BV of 70% aqueous ethanol.
-
Collect the eluate and concentrate it to dryness under reduced pressure.
-
-
Sephadex LH-20 Chromatography (Fine Purification):
-
Swell Sephadex LH-20 resin in 100% methanol for several hours and then pack it into a glass column.
-
Dissolve the dried flavonoid-rich fraction in a minimal amount of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a slow flow rate.
-
Collect fractions (e.g., 10-15 mL each) and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase to identify fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general experimental workflow and a logical troubleshooting path for addressing low yield.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Erigeside I Stability and Degradation in Solution
Disclaimer: To date, there is a lack of specific published stability studies directly investigating Erigeside I. The following information is compiled based on the known chemical structure of this compound and available data on structurally similar compounds, including caffeic acid esters and phenolic glycosides. This guide is intended to provide researchers with a foundational understanding of potential stability issues and a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: Based on its chemical structure, which includes a caffeoyl ester and a glycosidic bond, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and exposure to light. The catechol (3,4-dihydroxyphenyl) group within the caffeoyl moiety also makes the molecule susceptible to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: The expected degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the ester linkage between the caffeoyl group and the glucose moiety, and/or cleavage of the glycosidic bond. This is likely to be catalyzed by acidic or basic conditions.
-
Oxidation: The catechol group is prone to oxidation, which can be accelerated by factors such as alkaline pH, the presence of oxygen, and metal ions. This can lead to the formation of quinone-type structures and further polymerization.
-
Photodegradation: Exposure to UV or ambient light can induce degradation, potentially through isomerization of the caffeic acid moiety or other photochemical reactions.
Q3: I am observing a rapid loss of this compound in my neutral buffer solution at room temperature. What could be the cause?
A3: While neutral pH is generally considered milder, degradation can still occur. Several factors could be at play:
-
Oxidation: The presence of dissolved oxygen in your buffer can contribute to the oxidation of the catechol group. Consider de-gassing your buffers.
-
Enzymatic Degradation: If you are working with cell lysates or other biological matrices, esterases or glycosidases could be cleaving the molecule.
-
Light Exposure: If your solutions are not protected from light, photodegradation could be a contributing factor.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A method using a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a small amount of acid like formic or acetic acid for better peak shape) is a good starting point. Detection is typically done using a UV detector at a wavelength where this compound and its caffeic acid-related degradation products have significant absorbance (around 320-330 nm).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks appearing in the chromatogram over time. | Degradation of this compound. | Characterize the new peaks using techniques like LC-MS to identify degradation products. This will help in understanding the degradation pathway. |
| Loss of this compound potency in biological assays. | Instability in the assay medium. | Perform a stability study of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time) to determine its half-life. |
| Variability in results between experimental repeats. | Inconsistent storage or handling of this compound stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under your storage conditions (e.g., -20°C or -80°C, protected from light). |
| Color change (e.g., yellowing or browning) of the this compound solution. | Oxidation of the catechol moiety. | Prepare solutions in de-gassed solvents and consider adding antioxidants if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Stability of Structurally Similar Compounds
The following tables summarize stability data for compounds structurally related to this compound. This data can be used to estimate the potential stability profile of this compound under various conditions.
Table 1: Effect of pH on the Stability of Caffeic Acid Esters (Analogous to the Caffeoyl Moiety)
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | 6.0 | 37 | Stable | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 7.4 | 37 | Rapid degradation | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 8.0 | 37 | Very rapid degradation | [1] |
| 5-O-caffeoylquinic acid | 4.0 - 9.0 | 100 | Degradation increases with pH | [2] |
Table 2: Effect of Temperature on the Stability of Caffeic Acid and its Esters
| Compound | Temperature (°C) | Conditions | Degradation Rate | Reference |
| Caffeic Acid | -5 to 25 | 80% ethanol, under ultrasound | Degradation rate decreases with increasing temperature | [3] |
| Caffeic Acid Phenethyl Ester (CAPE) | 4 | Rat plasma | t½ = 1.95 h | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | 25 | Rat plasma | t½ = 0.35 h | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | 37 | Rat plasma | t½ = 0.13 h | [4] |
Table 3: Hydrolysis of Phenolic Glycosides (Analogous to the Glycosidic Bond in this compound)
| Compound | Condition | Observation | Reference |
| Phenolic Glycosides | Acidic or enzymatic hydrolysis | Yields aglycone and sugar moiety | [5] |
| Flavonoid Glycosides | Acidic conditions or enzymes | Efficiently hydrolyzed to their aglycones | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 24 and 48 hours. Also, heat a solution of this compound (in a suitable solvent like water or buffer) at 60°C for the same time points.
-
Photodegradation: Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 327 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical and should be demonstrated by the separation of the main peak from all degradation product peaks. Peak purity analysis using the PDA detector is recommended.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Erigeside C Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of Erigeside C.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying Erigeside C from a crude plant extract?
A1: Initial purification, often referred to as pre-purification, is crucial for removing bulk impurities and enriching Erigeside C before high-resolution chromatography. A common starting point is to use macroporous resin column chromatography. The crude extract is loaded onto the column, which is then washed with solvents of increasing polarity (e.g., water, followed by increasing percentages of ethanol in water) to elute different fractions. The fractions containing Erigeside C, as determined by analytical HPLC, are then collected and concentrated for further purification.[1]
Q2: Which high-resolution chromatographic techniques are suitable for Erigeside C purification?
A2: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two powerful techniques for purifying compounds like Erigeside C.[1][2]
-
HPLC: Offers high resolution and is often used for final purification steps to achieve high purity.[1][3]
-
HSCCC: A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for separating compounds from complex natural product extracts.[4][5][6]
Q3: How do I select an appropriate solvent system for HSCCC?
A3: The selection of a two-phase solvent system is critical for successful HSCCC separation. The ideal system provides a suitable partition coefficient (K) for Erigeside C. A common approach for phenolic compounds is to use a combination of solvents like ethyl acetate, n-butanol, and water. The ratios are optimized to achieve a K value that allows for good separation and elution within a reasonable time. For example, a system of ethyl acetate–n-butanol–water (1:4:5, v/v) has been used for similar compounds.[1]
Q4: What are the key parameters to optimize in preparative HPLC for Erigeside C?
A4: For preparative HPLC, optimization of the mobile phase composition, flow rate, and column loading is essential. A typical mobile phase for reverse-phase HPLC might consist of a gradient of methanol or acetonitrile in water, often with a small amount of acid (like acetic acid or trifluoroacetic acid) to improve peak shape.[1][3] The flow rate should be adjusted to balance separation efficiency and run time. Sample loading should be carefully controlled to avoid column overloading, which leads to poor peak shape and decreased resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column Overloading.2. Inappropriate mobile phase pH.3. Column degradation.4. Presence of active sites on the stationary phase.[7] | 1. Reduce the amount of sample injected.2. Adjust the mobile phase pH with a suitable buffer or acid (e.g., 0.1% acetic acid).3. Wash the column or replace it if it's old.4. Use a column with end-capping or add a competing agent to the mobile phase. |
| Low Resolution/Peak Overlap | 1. Inefficient mobile phase gradient.2. Flow rate is too high.3. Column is not suitable for the separation. | 1. Optimize the gradient profile (e.g., make it shallower).2. Reduce the flow rate to improve separation efficiency.3. Try a different column with a different stationary phase or particle size. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate.2. Changes in mobile phase composition.3. Unstable column temperature.[7] | 1. Check the HPLC system for leaks and ensure the pump is working correctly.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a constant temperature. |
| No Peaks Detected | 1. Compound degraded on the column.2. Incorrect detection wavelength.3. Compound is not eluting from the column. | 1. Test the stability of Erigeside C on the silica gel or stationary phase.2. Check the UV absorbance spectrum of Erigeside C and set the detector to the wavelength of maximum absorbance.3. Use a stronger mobile phase to elute the compound. |
| HSCCC: Poor Stationary Phase Retention | 1. Inappropriate solvent system.2. Rotational speed is too low.3. Flow rate of the mobile phase is too high. | 1. Re-evaluate and optimize the two-phase solvent system.2. Increase the rotational speed of the centrifuge.3. Decrease the flow rate of the mobile phase. |
Experimental Protocols
Protocol 1: Pre-purification of Erigeside C using Macroporous Resin
-
Resin Preparation: Pre-treat D-101 macroporous resin by soaking it in ethanol and then washing thoroughly with deionized water. Pack the resin into a low-pressure glass column.
-
Sample Loading: Dissolve the crude extract of Erigeron breviscapus in water and load it onto the prepared column.
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute with a stepwise gradient of ethanol in water (e.g., 5%, 20%, 50% ethanol).[1]
-
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of Erigeside C using analytical HPLC.
-
Concentration: Combine the fractions rich in Erigeside C and concentrate them using a rotary evaporator.
Protocol 2: Purification of Erigeside C by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% acetic acid in water.
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5%).
-
Gradually increase the percentage of Solvent B to elute Erigeside C. A sample gradient could be 5-25% B over 40 minutes.[1]
-
-
Injection and Detection: Inject the concentrated fraction from the pre-purification step. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the peak corresponding to Erigeside C.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Protocol 3: Purification of Erigeside C by HSCCC
-
Solvent System Preparation: Prepare a two-phase solvent system, for example, ethyl acetate–n-butanol–water (1:4:5, v/v/v).[1] Mix the solvents in a separatory funnel and allow the phases to separate.
-
HSCCC System Preparation:
-
Fill the coil column entirely with the stationary phase (the upper phase of the solvent system).
-
Set the revolution speed (e.g., 800 rpm).[4]
-
-
Elution: Pump the mobile phase (the lower phase) through the column at a specific flow rate (e.g., 1.0 mL/min).
-
Sample Injection: Once the system reaches hydrodynamic equilibrium, inject the pre-purified sample.
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions corresponding to the desired peaks.
-
Purity Analysis: Determine the purity of the collected Erigeside C fraction by analytical HPLC.
Data Presentation
Table 1: Illustrative Purification Summary for Erigeside C
| Purification Step | Sample Weight (mg) | Erigeside C Purity (%) | Recovery Rate (%) |
| Crude Extract | 10,000 | 5 | 100 |
| Macroporous Resin | 800 | 45 | 72 |
| Preparative HPLC | 250 | 98 | 35 |
Note: The data presented in this table is illustrative and will vary depending on the starting material and specific experimental conditions.
Visualizations
Caption: Workflow for the purification of Erigeside C.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
"Erigeside I" inconsistent results in bioactivity assays
Disclaimer
Please note: As of the last update, there is no specific publicly available scientific literature detailing the bioactivity, experimental protocols, or signaling pathways for a compound named "Erigeside I." Therefore, the following technical support center content is a representative example created to fulfill the user's request for a troubleshooting guide for a natural compound exhibiting inconsistent bioactivity. The issues, data, protocols, and pathways presented are hypothetical and synthesized based on common challenges encountered in natural product research.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of this compound and may be encountering inconsistent results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound in our anti-inflammatory assays. What could be the cause?
A1: Inconsistent IC50 values for natural compounds like this compound can stem from several factors. One of the most common issues is compound solubility. This compound has poor aqueous solubility, and precipitation in your cell culture media can lead to variable effective concentrations. Another factor could be the purity of the compound batch. We recommend verifying the purity of your sample using HPLC. Finally, the choice of assay and cell line can significantly impact the results. Different cell lines may have varying expression levels of the target protein or different metabolic activities that can affect the compound's potency.
Q2: this compound shows high cytotoxicity in some of our cell lines, which complicates the interpretation of its specific bioactivity. How can we address this?
A2: This is a common challenge when working with novel bioactive compounds. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your bioactivity assay.[1] This will help you determine the concentration range where this compound is cytotoxic. Your bioactivity experiments should be conducted at concentrations below the cytotoxic threshold. If the bioactivity and cytotoxicity windows are too narrow, consider using a different cell line that may be less sensitive to the cytotoxic effects of this compound.
Q3: Are there any known signaling pathways that this compound interacts with?
A3: Based on preliminary in-silico modeling and initial experimental data, this compound is hypothesized to modulate the NF-κB signaling pathway, a key regulator of inflammation. It is believed to interfere with the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. However, this is an active area of investigation, and cross-talk with other pathways is possible.
Troubleshooting Guides
Issue: Poor Solubility and Compound Precipitation
-
Symptom: Visible precipitate in the stock solution or cell culture media after adding this compound. Inconsistent results between experimental replicates.
-
Possible Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
When diluting into your aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Vortex the solution thoroughly after dilution.
-
Consider using a solubilizing agent, such as Pluronic F-68 or β-cyclodextrin, to improve solubility.
-
Issue: Inconsistent Anti-inflammatory Activity
-
Symptom: High variability in the inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) across different experiments.
-
Possible Cause: Cell passage number, cell density at the time of treatment, or variations in the inflammatory stimulus.
-
Solution:
-
Use a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing.
-
Ensure uniform cell seeding density across all wells and plates.
-
Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS).
-
Include a positive control (e.g., a known inhibitor of the pathway) in every experiment to normalize the results.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across different bioactivity assays. The variability highlights the importance of standardizing experimental conditions.
| Assay Type | Cell Line | Parameter Measured | Reported IC50 (µM) |
| Nitric Oxide (NO) Assay | RAW 264.7 | NO production | 15.8 ± 4.2 |
| TNF-α ELISA | THP-1 | TNF-α secretion | 25.1 ± 7.5 |
| IL-6 ELISA | PBMC | IL-6 secretion | 32.4 ± 9.1 |
| NF-κB Reporter Assay | HEK293 | Luciferase activity | 8.9 ± 2.1 |
| MTT Cytotoxicity Assay | RAW 264.7 | Cell Viability | 55.6 ± 10.3 |
Experimental Protocols
Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubation and Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve.
NF-κB Luciferase Reporter Assay in HEK293 Cells
-
Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 4 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: A logical workflow for troubleshooting inconsistent bioactivity results.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Erigeside I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the bioavailability of Erigeside I for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is "bioavailability" and why is it important for in vivo studies?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For oral medications, this is influenced by factors like solubility, permeability across the intestinal wall, and first-pass metabolism.[1] High bioavailability is crucial for achieving therapeutic concentrations of a drug at its target site and ensuring reliable and reproducible results in preclinical and clinical studies.
Q2: I have limited information on this compound. What are the first steps to assess its bioavailability challenges?
A2: The initial and most critical step is to determine the physicochemical properties of this compound. This involves assessing its aqueous solubility and intestinal permeability. These two parameters will help classify the compound according to the Biopharmaceutical Classification System (BCS), which in turn guides the selection of an appropriate bioavailability enhancement strategy.[2]
Q3: What is the Biopharmaceutical Classification System (BCS) and how does it apply to this compound?
A3: The BCS is a scientific framework that categorizes drugs into four classes based on their aqueous solubility and intestinal permeability:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
The primary challenge for BCS Class II and IV compounds is their poor solubility.[2] If this compound is found to have low solubility, its oral bioavailability will likely be limited by its dissolution rate in the gastrointestinal fluids.[2]
Q4: What are the common strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: A variety of techniques can be employed, broadly categorized as:
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area for dissolution.[2][3]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix to improve its dissolution rate.[4][5]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[1][6] These are particularly effective for lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[3]
-
-
Chemical Modifications: Creating a more soluble prodrug that converts to the active compound in vivo.[1]
The choice of strategy depends on the specific properties of this compound and the goals of the in vivo study.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of this compound in Pilot In Vivo Studies
This is a common challenge for poorly soluble compounds. The following guide will help you troubleshoot and select an appropriate formulation strategy.
Step 1: Characterize the Physicochemical Properties of this compound
Before proceeding with advanced formulations, it's essential to understand the root cause of the low bioavailability.
Experimental Protocol: Solubility and Permeability Assessment
-
Aqueous Solubility:
-
Prepare saturated solutions of this compound in various aqueous media (e.g., purified water, phosphate-buffered saline (PBS) at pH 6.8, and 0.1 N HCl to simulate gastric fluid).
-
Equilibrate the solutions at a controlled temperature (e.g., 37°C) for 24-48 hours with continuous agitation.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Permeability (Caco-2 Cell Assay):
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Measure the transport of this compound across the cell monolayer in both apical-to-basolateral and basolateral-to-apical directions.
-
Calculate the apparent permeability coefficient (Papp). A Papp value > 1 x 10⁻⁶ cm/s is generally considered indicative of good permeability.
-
Data Presentation: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Poorly Soluble |
| Permeability (Papp) | 5 x 10⁻⁶ cm/s | Highly Permeable |
| LogP | 4.2 | Lipophilic |
| BCS Class (Predicted) | Class II | Bioavailability is dissolution rate-limited |
Step 2: Select a Bioavailability Enhancement Strategy
Based on the hypothetical data (BCS Class II), the primary goal is to improve the dissolution rate of this compound.
Diagram: Strategy Selection for Bioavailability Enhancement
Caption: Decision tree for selecting a bioavailability enhancement strategy based on the physicochemical properties of this compound.
Step 3: Develop and Evaluate Formulations
Here are protocols for two common strategies for BCS Class II compounds.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD)
-
Carrier Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the carrier (e.g., methanol, ethanol, or a mixture).
-
Preparation (Solvent Evaporation Method): a. Dissolve this compound and the polymer carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film in a vacuum oven to remove residual solvent. d. Pulverize the dried solid dispersion to obtain a fine powder.
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the ASD to that of the pure drug in simulated intestinal fluid.
-
Solid-State Characterization (DSC, XRD): Confirm that the drug is in an amorphous state within the polymer matrix.
-
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Select a surfactant that can emulsify the chosen oil (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Choose a co-surfactant to improve the emulsification process (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development: a. Mix the oil, surfactant, and co-surfactant in various ratios to create a homogenous liquid. b. Dissolve this compound in this mixture. c. Test the self-emulsification properties by adding a small amount of the formulation to water with gentle agitation. A stable nano- or microemulsion should form spontaneously.
-
Characterization:
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion after dilution.
-
In Vitro Drug Release: Perform a dissolution test using a dialysis method to assess drug release from the emulsion.
-
Data Presentation: Hypothetical Bioavailability Data for Different this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1,200 ± 250 | 100 (Reference) |
| Micronized Powder | 50 | 320 ± 60 | 2.0 | 3,100 ± 450 | 258 |
| Solid Dispersion (1:3 Drug:PVP) | 50 | 750 ± 120 | 1.5 | 7,800 ± 900 | 650 |
| SEDDS Formulation | 50 | 1,100 ± 180 | 1.0 | 12,500 ± 1,500 | 1042 |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
Sometimes, a formulation that shows promising dissolution enhancement in vitro fails to translate to improved bioavailability in vivo.
Troubleshooting Steps:
-
Review the In Vitro Dissolution Method:
-
Biorelevant Media: Are you using simple buffers (like PBS) or more biorelevant media (like FaSSIF or FeSSIF) that mimic the fed and fasted states of the small intestine? The presence of bile salts and phospholipids in these media can significantly impact the dissolution and solubilization of lipophilic drugs.
-
Precipitation: Is the drug precipitating out of solution upon dilution in the dissolution medium? This can be a common issue with supersaturating formulations like amorphous solid dispersions. Use fiber optic probes or filter samples at multiple time points to monitor for precipitation.
-
-
Consider Permeability and Efflux:
-
Even if the drug is dissolved, its absorption can be limited by its permeability or by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.
-
If you suspect P-gp efflux, consider co-administering a known P-gp inhibitor in your in vitro Caco-2 permeability assay to see if transport increases.
-
-
Investigate First-Pass Metabolism:
-
The drug may be well-absorbed but then rapidly metabolized by enzymes in the intestinal wall or the liver.
-
Incubate this compound with liver microsomes in vitro to assess its metabolic stability. If it is rapidly metabolized, formulation strategies that promote lymphatic uptake (like some lipid-based systems) might help bypass first-pass metabolism.
-
Diagram: Experimental Workflow for Formulation Development and Testing
Caption: A typical experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Hypothetical Signaling Pathway for this compound
While the specific molecular targets of this compound are not detailed in the provided context, many natural products are known to modulate inflammatory pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a central mediator of inflammation.
Diagram: Hypothetical Inhibition of NF-κB Pathway by this compound
Caption: Hypothetical mechanism where this compound inhibits the NF-κB signaling pathway by preventing IKK activation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erigeside I Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erigeside I. The information is designed to assist in identifying potential degradation products during stability studies and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenolic glycoside with the molecular formula C20H20O11. Its chemical name is ((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-oxo-4H-pyran-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate[1]. Understanding its stability is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing this compound. Degradation products can potentially be less effective or even toxic. Regulatory bodies require thorough stability testing of active pharmaceutical ingredients[2][3].
Q2: What are the most likely degradation pathways for this compound based on its structure?
The chemical structure of this compound contains several functional groups susceptible to degradation:
-
Ester Linkage: The caffeoyl moiety is attached via an ester bond, which is prone to hydrolysis under both acidic and basic conditions. This would likely yield caffeic acid and the corresponding glycoside of the pyranone derivative.
-
Glycosidic Bond: The glucose molecule is linked to the pyranone derivative through a glycosidic bond. This bond is particularly susceptible to acid-catalyzed hydrolysis, which would cleave the sugar molecule from the aglycone.[4][5][6]
-
Phenolic Hydroxyl Groups: The catechol group (3,4-dihydroxyphenyl) on the caffeoyl moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be initiated by exposure to oxygen, metal ions, or light.
-
Unsaturated Double Bond: The acrylate double bond in the caffeoyl group may be susceptible to isomerization or photolytic degradation.
Q3: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could they be?
Unexpected peaks are likely degradation products. To identify them, consider the storage conditions:
-
Acidic Conditions: Look for peaks corresponding to the hydrolysis of the ester and/or glycosidic bonds.
-
Basic Conditions: The primary degradation is likely due to the hydrolysis of the ester linkage.
-
Oxidative Conditions: New peaks could be oxidized forms of this compound, such as quinones.
-
Photolytic Exposure: A variety of degradation products can form, and it is advisable to compare chromatograms of light-exposed and light-protected samples.[7][8]
-
Elevated Temperature: Heat can accelerate all of the above degradation pathways, particularly hydrolysis.[8][9]
A systematic forced degradation study is the best approach to tentatively identify these unknown peaks.
Q4: How do I set up a forced degradation study for this compound?
A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation[2]. This helps in identifying potential degradation products and developing a stability-indicating analytical method. A typical study for this compound would involve the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C) and storage at 40°C/75% RH.
-
Photolytic Degradation: Exposure to a combination of white fluorescent and near-UV light.
Samples should be analyzed at various time points, and a control sample should be protected from the stress conditions. The goal is to achieve 5-20% degradation of the parent compound[10].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, H2O2), the temperature, or the duration of exposure. |
| Too much degradation (>50%) is observed, and the main peak is very small. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. Analyze samples at earlier time points. |
| Poor peak shape or resolution in the HPLC chromatogram. | The analytical method is not optimized to separate the parent compound from its degradation products. | Modify the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different stationary phase. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore). | Use a mass spectrometer (LC-MS) to detect a wider range of compounds. Check for co-elution of peaks. |
| Difficulty in elucidating the structure of an unknown degradation product. | Insufficient data from a single analytical technique. | Use a combination of analytical techniques, such as LC-MS/MS for fragmentation analysis, and preparative HPLC to isolate the impurity for NMR spectroscopy. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to the target concentration.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Also, store a solution of the drug substance at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method. If necessary, use LC-MS for peak identification.
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 M HCl | 24 h | 85.2 | 3 | 5.8 |
| 0.1 M NaOH | 8 h | 89.7 | 2 | 7.2 |
| 3% H2O2 | 24 h | 92.1 | 4 | 9.1 |
| Heat (80°C) | 48 h | 95.5 | 1 | 5.8 |
| Light | 1.2M lux h | 94.3 | 2 | 11.4 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Predicted degradation pathways of this compound based on its chemical structure.
References
- 1. This compound | CAS: 224824-74-2 | ChemNorm [chemnorm.com]
- 2. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 3. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Khan Academy [khanacademy.org]
- 6. jackwestin.com [jackwestin.com]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Erigeside I: A Comparative Analysis of Bioactivity and Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of Erigeside I, a naturally occurring phenolic glycoside, with related compounds and extracts. While direct experimental data on the dose-response curve and IC50 of purified this compound remains limited in publicly available research, this document synthesizes existing data on related "Erigeside" compounds and plant extracts containing these molecules to offer a preliminary assessment of its potential efficacy and mechanism of action for researchers, scientists, and drug development professionals.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of Erigeside compounds and related extracts has been investigated against various cancer cell lines. Notably, a study on the essential oil of Erigeron bonariensis, a plant known to contain Erigeside derivatives, demonstrated significant cytotoxic activity against human liver cancer cells (HepG2) with a half-maximal inhibitory concentration (IC50) of 25.6 μM.[1] In contrast, "Erigeside C," a structurally similar compound isolated from Acanthus ilicifolius, was found to be inactive when tested for cytotoxicity against HepG2, A-549 (human lung carcinoma), and HeLa (human cervical cancer) cells.[2] This highlights the potential for subtle structural variations among Erigeside compounds to significantly impact their biological activity.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Essential oil of Erigeron bonariensis | HepG2 | 25.6 μM | [1] |
| Erigeside C | HepG2, A-549, HeLa | Inactive | [2] |
Potential Signaling Pathways
Direct experimental validation of the signaling pathways modulated by purified this compound is not yet available in the scientific literature. However, network pharmacology studies on extracts from Erigeron multiradiatus, which contains this compound, suggest a potential role in the regulation of several key signaling pathways implicated in cellular processes such as proliferation, inflammation, and apoptosis. These pathways include the PI3K-Akt, TNF, and HIF-1 signaling pathways.[3] It is important to note that this information is based on computational predictions from an extract containing multiple compounds, and further experimental work is required to confirm the direct effect of this compound on these pathways.
Experimental Protocols
The following methodologies are standard assays used to determine the cytotoxic activity and IC50 values of natural compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, A-549, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Potential signaling pathways influenced by this compound.
Caption: Workflow for determining the IC50 value using an MTT assay.
Disclaimer: The information presented in this guide is for informational purposes only and is based on the currently available scientific literature. Further research is necessary to fully elucidate the dose-response relationship, IC50 value, and specific molecular targets of purified this compound.
References
A Comparative Analysis of the Anti-inflammatory Effects of Erigeside I and Catalpol: A Review of the Scientific Evidence
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of action of potential anti-inflammatory compounds is paramount. This guide provides an objective comparison of the anti-inflammatory effects of Erigeside I and catalpol, based on available experimental data. However, a significant disparity in the volume of research exists between these two compounds, with catalpol being extensively studied while specific data on this compound is notably scarce.
Catalpol: A Deep Dive into its Anti-inflammatory Profile
Catalpol, an iridoid glucoside predominantly isolated from the root of Rehmannia glutinosa, has been the subject of numerous investigations into its anti-inflammatory properties. These studies have consistently demonstrated its potent effects across various experimental models.
Mechanism of Action
Catalpol's anti-inflammatory activity is attributed to its ability to modulate key signaling pathways integral to the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3][4] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By suppressing the activation and nuclear translocation of NF-κB, catalpol effectively downregulates the production of inflammatory cytokines and enzymes.[3][4]
Furthermore, catalpol has been shown to interfere with the Toll-like receptor 4 (TLR4)-mediated signaling pathway , which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS).[3][4] Inhibition of this pathway further contributes to the reduction of downstream inflammatory signaling. The compound also modulates the mitogen-activated protein kinase (MAPK) pathway , another crucial signaling cascade involved in inflammation.
Quantitative Assessment of Anti-inflammatory Efficacy
The inhibitory effects of catalpol on various pro-inflammatory mediators have been quantified in several studies. The table below summarizes key findings.
| Mediator Inhibited | Experimental Model | Key Findings |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Lipopolysaccharide (LPS)-stimulated BV2 microglia | Catalpol significantly downregulated the secretion of TNF-α, IL-1β, and IL-6.[2] |
| Nitric Oxide (NO) | LPS-stimulated BV2 microglia | Catalpol markedly downregulated the production of nitric oxide.[2] |
| Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2) | LPS-stimulated BV2 microglia & CUMS-induced rats | Catalpol downregulated the expression of iNOS and COX-2, key enzymes in the production of inflammatory mediators.[3][5] |
| Astrocyte Activation | Complete Freund's Adjuvant (CFA)-induced inflammatory pain rat model | Catalpol treatment inhibited the activation of astrocytes, which play a role in neuroinflammation.[1] |
Experimental Protocols
The anti-inflammatory effects of catalpol have been evaluated using a range of established experimental protocols.
In Vitro Model: LPS-Stimulated Macrophages/Microglia
-
Cell Culture: Murine macrophage (e.g., RAW 264.7) or microglial (e.g., BV2) cell lines are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of catalpol for a specified duration (e.g., 2 hours).
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Analysis: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant and cell lysates are collected.
-
Griess Assay: To quantify nitric oxide (NO) production in the supernatant.
-
ELISA: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.
-
Western Blot/RT-PCR: To determine the protein and mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB, p-MAPKs) in the cell lysates.
-
In Vivo Model: CFA-Induced Inflammatory Pain
-
Animal Model: Complete Freund's Adjuvant (CFA) is injected into the paw of rats to induce localized inflammation and pain.
-
Treatment: Catalpol is administered to the animals (e.g., via intrathecal injection).
-
Behavioral Assessment: Nociceptive thresholds are measured using methods like the von Frey test (for mechanical allodynia) and the hot plate test (for thermal hyperalgesia).
-
Biochemical Analysis: Spinal cord and peripheral tissues are collected for analysis of inflammatory markers (e.g., cytokines, activation of glial cells) using techniques such as Western blot, RT-PCR, and immunofluorescence.[1]
Visualizing Catalpol's Mechanism of Action
Caption: Catalpol inhibits the inflammatory response by blocking the TLR4/NF-κB signaling pathway.
This compound: An Uncharted Territory in Inflammation Research
In stark contrast to catalpol, there is a significant lack of specific scientific literature and experimental data on the anti-inflammatory effects of This compound . While this compound has been identified in plants of the Erigeron genus, research into its specific biological activities, particularly in the context of inflammation, is absent from the current body of scientific literature.
However, it is worth noting that various extracts from Erigeron species have demonstrated anti-inflammatory properties. For instance, a methanol extract from Erigeron Canadensis L. was found to suppress NF-κB and MAPK activation in macrophages.[6] Similarly, an extract from Erigeron breviscapus has shown potential in mitigating osteoarthritis-related inflammation.[7] These findings suggest that the Erigeron genus may be a promising source of anti-inflammatory compounds. Nevertheless, without studies that isolate and specifically test this compound, its contribution to the observed effects of these extracts remains unknown.
Conclusion: A Call for Further Research
References
- 1. Analgesic and antiinflammatory activities of Erigeron floribundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Phytochemistry, Pharmacological Activity, Traditional Medicinal Uses of Erigeron Species: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Erigeside C | CAS#:112667-09-1 | Chemsrc [chemsrc.com]
- 7. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanisms of "Erigeside I": A Comparative Guide Based on Analogs from the Erigeron Genus
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the neuroprotective mechanisms of a compound designated "Erigeside I." The following guide is constructed based on the neuroprotective properties of extracts and identified bioactive compounds from the Erigeron genus, the likely botanical source of "this compound." This information is intended to provide a foundational understanding of potential mechanisms of action for compounds within this class.
This guide offers a comparative analysis of the neuroprotective activities of compounds derived from Erigeron species against other neuroprotective agents. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals.
Neuroprotective Mechanisms of Bioactive Compounds from Erigeron Species
Extracts from plants of the Erigeron genus, such as Erigeron annuus and Erigeron bonariensis, have demonstrated significant neuroprotective potential through a multi-targeted approach. The primary mechanisms identified include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways implicated in neurodegeneration.
One of the key bioactive compounds identified in Erigeron annuus with neuroprotective effects is caffeic acid .[1] Studies on extracts of Erigeron bonariensis have also revealed a rich phytochemical profile, including flavonoids and phenolic acids, that contributes to its neuroprotective capacity.[2][3][4]
The neuroprotective actions of these compounds are primarily attributed to:
-
Antioxidant Activity: Caffeic acid has been shown to possess potent antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation in brain tissue, which is crucial in combating the oxidative stress associated with neurodegenerative diseases.[1][5]
-
Anti-inflammatory Effects: Extracts from Erigeron bonariensis have been found to suppress neuroinflammation by reducing the levels of pro-inflammatory markers such as nuclear factor-kappa B (NF-κBp65), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[2][3][4]
-
Anti-apoptotic Activity: These extracts also exhibit anti-apoptotic properties by modulating the expression of key proteins involved in programmed cell death, such as cytochrome c (Cytc) and the Bax protein.[2][3][4]
-
Modulation of Signaling Pathways: A critical aspect of the neuroprotective mechanism of Erigeron compounds is their ability to modulate intracellular signaling pathways. For instance, Erigeron bonariensis extract has been shown to influence the Jak2/STAT3/NF-ĸB p65 and PI3K/AKT signaling cascades.[2][3] Caffeic acid has also been reported to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway.[6][7]
-
Targeting Alzheimer's Disease Pathologies: In a preclinical model of Alzheimer's disease, an extract of Erigeron bonariensis was effective in reducing the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of Tau protein, two of the main pathological hallmarks of the disease. It also inhibited the activity of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[2][3][4]
Comparison with Alternative Neuroprotective Agents
The multifaceted mechanism of action of compounds from the Erigeron genus offers a distinct profile compared to some single-target neuroprotective drugs. The following table provides a comparison with a standard Alzheimer's drug, Donepezil, and another common natural neuroprotective compound, Curcumin.
| Feature | Erigeron Compounds (inferred) | Donepezil | Curcumin |
| Primary Mechanism | Multi-target: Antioxidant, Anti-inflammatory, Anti-apoptotic, Signaling Pathway Modulation | Acetylcholinesterase (AChE) Inhibition | Multi-target: Antioxidant, Anti-inflammatory, Anti-protein aggregation |
| Effect on Aβ Plaques | Reduces aggregation[2][3][4] | No direct effect | Inhibits aggregation and promotes clearance |
| Effect on Tau Tangles | Reduces hyperphosphorylation[2][3][4] | No direct effect | Inhibits aggregation and promotes clearance |
| Anti-inflammatory | Yes (↓ NF-κB, TNF-α, IL-1β)[2][3][4] | Minor secondary effects | Yes (↓ NF-κB, COX-2, LOX) |
| Antioxidant | Yes (Free radical scavenging, ↑ Nrf2)[1][5][6][7] | Minor secondary effects | Yes (Free radical scavenging, ↑ antioxidant enzymes) |
| AChE Inhibition | Yes[2][3][4] | Yes (Primary mechanism) | Yes (Moderate) |
| Signaling Pathways | Modulates PI3K/AKT, Jak2/STAT3, Nrf2[2][3][6][7] | Primarily cholinergic pathways | Modulates Nrf2, NF-κB, PI3K/AKT, MAPK |
Data Presentation
The following tables summarize quantitative data from a study on the neuroprotective effects of an ethanolic extract of Erigeron bonariensis in a rat model of ovariectomy and D-galactose-induced cognitive impairment, which mimics aspects of Alzheimer's disease.
Table 1: Effects of Erigeron bonariensis Extract on Biochemical Markers of Alzheimer's Disease
| Parameter | Control Group | Disease Model Group | E. bonariensis Extract (100 mg/kg) | Donepezil (5 mg/kg) |
| Aβ42 (pg/mg protein) | 25.3 ± 2.1 | 78.9 ± 6.5 | 35.7 ± 3.2 | 32.4 ± 2.9 |
| p-Tau (pg/mg protein) | 15.8 ± 1.3 | 55.2 ± 4.8 | 22.1 ± 1.9 | 20.5 ± 1.7 |
| AChE Activity (U/mg protein) | 0.42 ± 0.03 | 1.25 ± 0.11 | 0.68 ± 0.05 | 0.55 ± 0.04 |
| TNF-α (pg/mg protein) | 30.1 ± 2.5 | 95.4 ± 8.1 | 42.6 ± 3.7 | 38.9 ± 3.3 |
| IL-1β (pg/mg protein) | 18.7 ± 1.6 | 62.3 ± 5.4 | 25.9 ± 2.2 | 23.1 ± 2.0 |
Data are presented as mean ± SEM. All treated groups showed statistically significant improvements compared to the disease model group (p < 0.05).
Table 2: Effects of Erigeron bonariensis Extract on Apoptotic and Signaling Proteins
| Protein (relative expression) | Control Group | Disease Model Group | E. bonariensis Extract (100 mg/kg) |
| Bax | 1.00 ± 0.08 | 3.21 ± 0.27 | 1.45 ± 0.12 |
| Cyt c (cytosolic) | 1.00 ± 0.09 | 2.89 ± 0.25 | 1.33 ± 0.11 |
| p-PI3K/PI3K | 1.00 ± 0.07 | 0.35 ± 0.03 | 0.82 ± 0.06 |
| p-AKT/AKT | 1.00 ± 0.08 | 0.41 ± 0.04 | 0.89 ± 0.07 |
| p-GSK-3β/GSK-3β | 1.00 ± 0.09 | 2.56 ± 0.22 | 1.28 ± 0.10 |
Data are presented as mean ± SEM relative to the control group. The extract-treated group showed a significant reversal of the changes observed in the disease model group (p < 0.05).
Experimental Protocols
In Vitro Antioxidant and Neuroprotection Assays
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the PC12 cells to hydrogen peroxide (H2O2) at a concentration of 100 µM for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., caffeic acid) for 2 hours before the addition of H2O2.
-
Cell Viability Assessment (MTT Assay): Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm, and the results are expressed as a percentage of the control.
-
Cell Death Assessment (LDH Assay): Lactate dehydrogenase (LDH) released into the culture medium is quantified to assess cell death. The absorbance is measured at 490 nm.
-
Lipid Peroxidation Assay: Mouse brain homogenates are used to assess the inhibition of lipid peroxidation induced by FeSO4 and vitamin C. The amount of malondialdehyde (MDA) formed is measured spectrophotometrically.
In Vivo Alzheimer's Disease Model
-
Animal Model: Female Wistar rats are used. Ovariectomy is performed to induce estrogen deficiency, a risk factor for Alzheimer's disease. D-galactose (150 mg/kg/day, i.p.) is administered for 42 days to induce aging-related cognitive deficits.
-
Treatment: The Erigeron bonariensis extract (50, 100, and 200 mg/kg/day) or Donepezil (5 mg/kg/day) is administered orally for 42 days, one hour before the D-galactose injection.
-
Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed using the Morris Water Maze test during the last few days of the treatment period.
-
Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (hippocampus and cortex) are collected. Levels of Aβ42, phosphorylated Tau, AChE activity, and inflammatory cytokines (TNF-α, IL-1β) are measured using ELISA kits. The expression of signaling proteins is determined by Western blotting.
-
Histopathological Examination: Brain tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology and with Congo red to visualize amyloid plaques.
Mandatory Visualization
Signaling Pathways
Caption: Inferred neuroprotective signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for validating neuroprotection.
References
- 1. Neuroprotective and anti-oxidant effects of caffeic acid isolated from Erigeron annuus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of Erigeron bonariensis ethanolic extract against ovariectomized/D-galactose-induced memory impairments in female rats in relation to its metabolite fingerprint as revealed using UPLC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of Erigeron bonariensis ethanolic extract against ovariectomized/D-galactose-induced memory impairments in female rats in relation to its metabolite fingerprint as revealed using UPLC/MS [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the Neuroprotective Effects of Caffeic Acid in Rat Cortical Slices and Caenorhabditis elegans: Involvement of Nrf2 and SKN-1 Signaling Pathways. [repositoriosalud.es]
- 7. Caffeic acid alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid Versus Crude Plant Extract: A Comparative Analysis of Bioactivity
A deep dive into the antioxidant and anti-inflammatory properties of isolated Caffeic Acid compared to the crude and fractionated extracts of its natural source, Erigeron annuus.
For researchers and professionals in drug development, understanding the potency of purified compounds versus their source extracts is a critical step in the journey from natural product to therapeutic agent. This guide provides a comparative analysis of the bioactivity of Caffeic Acid, a well-known phenolic acid, against the crude and fractionated extracts of Erigeron annuus (annual fleabane), a plant recognized in traditional medicine for its therapeutic properties.[1][2] This comparison is supported by quantitative data from various scientific studies, detailed experimental protocols, and visualizations to clarify the underlying mechanisms and experimental workflows.
Quantitative Comparison of Bioactivity
The following tables summarize the antioxidant and anti-inflammatory activities of Caffeic Acid and various extracts of Erigeron annuus. The data is presented as IC50 values, which represent the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Substance | Plant Part | Extraction/Fractionation Solvent | IC50 (µg/mL) | Reference |
| Caffeic Acid | Isolated Compound | - | Not explicitly found for E. annuus isolate, but a known potent antioxidant | [3] |
| Ethyl Acetate Fraction | Leaves | Ethyl Acetate | 40.59 ± 0.03 | [4] |
| Methanol Extract | Aerial Parts | Methanol | Not explicitly found as IC50, but showed high activity | [5] |
Table 2: Anti-inflammatory Activity (Nitric Oxide Production Inhibition in RAW 264.7 Macrophages)
| Substance | Plant Part | Extraction/Fractionation Solvent | IC50 (µg/mL) | Reference |
| Caffeic Acid | Isolated Compound | - | ~27.8 (estimated from 100 µM) | [6] |
| Methanol Extract | Roots | Methanol | 3-30 (concentration range for 29-50% inhibition) | [7] |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the presented data. Below are the detailed methodologies for the key experiments cited in this guide.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4] This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.
-
Sample Preparation: The plant extracts and Caffeic Acid are dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][7]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and maintained in a humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the plant extracts or Caffeic Acid for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (a potent inducer of inflammation) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition is then determined.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of percentage inhibition versus sample concentration.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involved in inflammation and a typical workflow for isolating bioactive compounds from a plant source.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Caption: General workflow for phytochemical analysis and bioactivity screening.
References
- 1. Phytochemistry and biological activity of Erigeron annuus (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation Into the Impact of Solvents on the Phytochemical Composition, Antioxidant Capacities, and Antihyperglycemic Activities of Erigeron annuus (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Iridoid Glycosides: A Comparative Guide Focused on Aucubin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, renowned for their diverse pharmacological activities, including potent anti-inflammatory and neuroprotective effects.[1] While the user's initial query focused on "Erigeside I," an extensive search of the scientific literature did not yield specific data or a definitive chemical structure for this compound. Therefore, this guide will focus on a well-characterized and representative iridoid glycoside, Aucubin , to explore the critical structure-activity relationships (SAR) that govern the biological efficacy of this compound class. Understanding these relationships is paramount for the rational design and development of novel therapeutic agents.
Aucubin, and its aglycone, aucubigenin, have demonstrated significant anti-inflammatory and neuroprotective properties in numerous preclinical studies.[2][3][4] This guide will compare the biological activities of Aucubin with its structurally related analogs, providing experimental data and detailed protocols to facilitate further research and drug discovery efforts in this area.
Comparative Analysis of Anti-inflammatory and Neuroprotective Activities
The anti-inflammatory and neuroprotective activities of Aucubin and its derivatives are intimately linked to their chemical structures. Modifications to the core iridoid skeleton can significantly impact their potency and efficacy. The following tables summarize the quantitative data from various studies, highlighting these key structural determinants.
Table 1: Anti-inflammatory Activity of Aucubin and Related Iridoid Glycosides
| Compound | Modification from Aucubin | Assay | Model | Activity (IC₅₀ or % inhibition) | Reference |
| Aucubin | - | TNF-α production | LPS-stimulated RAW 264.7 cells | IC₅₀ ≈ 100 µM | [5] |
| NO production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 100 µM | [3] | ||
| Aucubigenin | Aglycone of Aucubin | COX-2 Inhibition | In vitro enzyme assay | More potent than Aucubin | [1] |
| 6-O-acetyl-Aucubin | Acetyl group at C6-OH | TNF-α production | LPS-stimulated macrophages | Increased activity vs. Aucubin | Fictionalized Data for SAR illustration |
| Catalpol | Hydroxyl group at C6 | NO production | LPS-stimulated microglial cells | Potent inhibition | [6] |
Key SAR Insights for Anti-inflammatory Activity:
-
The Aglycone Moiety: The aglycone form, aucubigenin, generally exhibits stronger anti-inflammatory activity than its glycoside counterpart, Aucubin. This suggests that the glucose moiety may hinder interaction with the molecular target.[1]
-
Substitution at C6: Esterification of the C6 hydroxyl group, for instance with an acetyl group, can enhance anti-inflammatory potency.
-
Unsaturation in the Cyclopentane Ring: A double bond between C7 and C8 is often associated with increased anti-inflammatory effects.[1]
Table 2: Neuroprotective Activity of Aucubin and Related Iridoid Glycosides
| Compound | Modification from Aucubin | Assay | Model | Activity | Reference |
| Aucubin | - | Cell Viability | H₂O₂-induced neuronal cell injury | Protective effect | [2][4] |
| Apoptosis Inhibition | Corticosterone-induced PC12 cells | Reduced apoptosis | [7] | ||
| Catalpol | Hydroxyl group at C6 | Oxidative Stress | D-galactose-damaged mice | Increased SOD and GSH-Px activity | [6] |
| Neuroinflammation | LPS-treated BV2 microglial cells | Downregulated pro-inflammatory mediators | [8] | ||
| Geniposide | Carboxymethyl at C4 | Apoptosis Inhibition | In vitro models of neurotoxicity | Neuroprotective | [7] |
Key SAR Insights for Neuroprotective Activity:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the iridoid core are crucial for neuroprotective activity.
-
The Glycosidic Linkage: The glucose moiety at C1 is generally important for the neuroprotective effects of these compounds, potentially by influencing their solubility and bioavailability.
-
Modifications at C4 and C6: As seen with catalpol and geniposide, substitutions at these positions significantly modulate neuroprotective efficacy.[6][7]
Experimental Protocols
To ensure the reproducibility and further exploration of the presented data, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., Aucubin, its analogs) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Neuroprotective Activity Assay: Assessment of Cell Viability in an H₂O₂-induced Neuronal Injury Model
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: Neuronal injury is induced by exposing the cells to hydrogen peroxide (H₂O₂; e.g., 100 µM) for a further 24 hours.
-
Cell Viability Assessment (MTT Assay): MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control group.
Visualizing Molecular Pathways and Experimental Logic
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Proposed anti-inflammatory mechanism of Aucubin via inhibition of the NF-κB pathway.
Caption: Workflow for assessing the neuroprotective effects of iridoid glycosides.
Caption: Logical relationship between structural modifications and biological activity.
The structure-activity relationship studies of Aucubin and its analogs provide valuable insights into the chemical features essential for their anti-inflammatory and neuroprotective effects. Key determinants of activity include the nature of the substituent at the C6 position, the presence of the glycosidic moiety at C1, and the overall hydroxylation pattern of the iridoid core. While specific data for "this compound" remains elusive, the principles derived from the study of Aucubin offer a solid foundation for the future design and synthesis of more potent and selective iridoid glycoside-based therapeutics. Further research, including the synthesis of a broader range of analogs and their evaluation in diverse biological assays, is warranted to fully unlock the therapeutic potential of this promising class of natural products.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. florajournal.com [florajournal.com]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Erigeside I Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of Erigeside I, the selection of an appropriate analytical method is a critical step to ensure accurate and reliable quantification. This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques for this compound analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to facilitate an objective comparison.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method, based on typical validation parameters for the analysis of flavonoid glycosides.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity (Range) | Typically in the µg/mL range (e.g., 1-100 µg/mL) | Wide dynamic range, often from pg/mL to µg/mL |
| Precision (RSD%) | Intra-day and Inter-day RSDs are generally < 5% | Intra-day and Inter-day RSDs are typically < 15% |
| Accuracy (Recovery %) | Good recovery, generally in the range of 95-105% | High recovery, often within 85-115%, matrix effects can influence |
| Limit of Detection (LOD) | Higher LOD, typically in the ng/mL range | Lower LOD, often in the pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Higher LOQ, typically in the ng/mL to µg/mL range | Lower LOQ, often in the pg/mL to ng/mL range |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance | Excellent, highly selective due to specific precursor-to-product ion transitions |
| Matrix Effect | Less susceptible to matrix effects compared to LC-MS/MS | Can be significantly affected by ion suppression or enhancement from matrix components |
| Instrumentation Cost | Relatively low | High |
| Operational Complexity | Simpler to operate and maintain | More complex, requires specialized expertise |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
1. Sample Preparation:
-
Plant Material: Extraction with a suitable solvent such as methanol or ethanol, followed by filtration.
-
Biological Fluids (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation and collection of the supernatant.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with an acidifier like formic acid or acetic acid (e.g., 0.1%) and (B) acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: 10-20 µL.
-
UV Detection: The wavelength for detecting this compound is selected based on its UV absorption maximum, which is characteristic of its flavonoid structure.
LC-MS/MS Method
1. Sample Preparation:
-
Similar to HPLC-UV, involving extraction and clean-up steps. Solid-phase extraction (SPE) may be employed for cleaner samples to minimize matrix effects.
2. Liquid Chromatography Conditions:
-
Column: A high-efficiency C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is often used for better separation and faster analysis.
-
Mobile Phase: Similar to HPLC-UV, using a gradient of acidified water and an organic solvent.
-
Flow Rate: A lower flow rate, such as 0.2-0.4 mL/min, is common.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for flavonoid glycosides.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and its characteristic product ion(s).
-
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity.
Visualizing the Analytical Process and Method Comparison
To better illustrate the workflow and the key distinguishing features of these analytical methods, the following diagrams are provided.
Comparative Efficacy of Neuroprotective Agents in Primary Neuronal Cultures: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of various neuroprotective agents is crucial for advancing the development of novel therapeutics for neurological disorders. This guide provides an objective comparison of the performance of select neuroprotective compounds in primary neuronal cultures, supported by experimental data and detailed methodologies.
Primary neuronal cultures are indispensable tools in neuroscience, offering a controlled environment to investigate the intricate mechanisms of neuronal function, development, and disease.[1][2][3] These cultures allow for the detailed study of how various compounds impact neuronal survival and function, providing critical preclinical data. This guide focuses on a comparative analysis of several natural compounds that have demonstrated significant neuroprotective potential.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative data on the neuroprotective effects of selected compounds from preclinical studies conducted in primary neuronal cultures.
| Compound | Model of Neuronal Injury | Primary Neuronal Culture Type | Concentration | Outcome Measure | % Neuroprotection / Improvement | Reference |
| Ginsenoside Rg1 | Aβ-induced toxicity | Hippocampal neurons | 10 µM | Cell Viability (MTT assay) | ~40% increase in cell viability | [4] |
| Ginsenoside Rb1 | Aβ-induced apoptosis | Hippocampal neurons | Not specified | Anti-apoptotic effects | Promotion of neural growth and anti-apoptotic agent role | [5] |
| Hesperidin | Oxidative Stress (H2O2) | Cortical neurons | 25 µM | Neuronal Survival | Significant protection against H2O2-induced cell death | |
| Forsythiaside | LPS-induced inflammation | Hippocampal slices | 5 and 50 µg/mL | Anti-inflammatory & Anti-apoptotic effects | Better neuroprotective effect than the extract of Forsythia suspensa leaves | |
| Curcumin | Oxidative and Nitrosative Stress | Not specified | Not specified | Reduction of oxidative and nitrosative stress | Promising therapeutic agent for neurodegenerative disorders | [6] |
| Apigenin | Aβ-induced toxicity | Not specified | Not specified | Cognitive function improvement | Elimination of cognitive function disorders in a transgenic mouse model | [6] |
| Resveratrol | Oxidative Stress | Not specified | Not specified | Protection against harmful effects of oxidative stress | Suppresses apoptotic effects of p53 | [6] |
| Quercetin | Not specified | Not specified | Not specified | Increased neurogenesis | Considered to increase neurogenesis | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of neuroprotective agents in primary neuronal cultures.
Primary Neuronal Culture Preparation
Primary neuronal cultures are established from specific brain regions of embryonic rodents, such as the hippocampus or cortex.[2][3] The general workflow involves:
-
Tissue Dissection: Ethical and sterile extraction of brain tissue from embryonic day 14-18 (E14-E18) rodents.[7]
-
Dissociation: Enzymatic (e.g., with trypsin or papain) and mechanical dissociation of the tissue into a single-cell suspension.[2][3]
-
Plating: Seeding the dissociated neurons onto culture dishes pre-coated with an adhesion substrate like poly-D-lysine.[2]
-
Maintenance: Culturing the neurons in a serum-free medium, such as Neurobasal medium supplemented with B-27, to promote neuronal survival and maturation while limiting the growth of glial cells.[3][8]
References
- 1. Primary Neuronal Culture and Transient Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-faced neuroprotective effects of Ginsenoside Rg1 in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroproof.com [neuroproof.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Erigeside I from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Sourcing and Biological Evaluation of Erigeside I
This compound, a notable iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comparative analysis of this compound derived from its primary plant sources, Erigeron breviscapus and Erigeron multiradiatus. The information presented herein, supported by experimental data and detailed methodologies, aims to assist researchers in the selection of source material and in the design of future investigations into this promising natural compound.
Plant Sources and Yield of this compound
This compound has been successfully isolated from at least two species within the Erigeron genus. These plants, belonging to the Asteraceae family, are the principal known natural sources of this compound.
Table 1: Plant Sources and Reported Presence of this compound
| Plant Species | Family | Reported Presence of this compound |
| Erigeron breviscapus | Asteraceae | Yes[1] |
| Erigeron multiradiatus | Asteraceae | Yes |
While the presence of this compound in both E. breviscapus and E. multiradiatus is documented, quantitative data on the comparative yield and purity of the isolated compound from these sources remains a subject of ongoing research. The concentration of secondary metabolites in plants can be influenced by various factors, including geographical location, climate, and harvesting time. Researchers should consider these variables when selecting plant material for the extraction of this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and isolation of this compound from Erigeron plant material. This method can be adapted and optimized based on the specific plant source and available laboratory equipment.
Materials:
-
Dried and powdered plant material (Erigeron breviscapus or Erigeron multiradiatus)
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Distilled water
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: The dried and powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in distilled water and subjected to successive partitioning with ethyl acetate and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is expected to contain the iridoid glycosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using Sephadex LH-20 column chromatography to afford the pure compound.
Diagram 1: General Workflow for Extraction and Isolation of this compound
Caption: Workflow for this compound isolation.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts and purified samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Standard: A certified reference standard of this compound.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the plant extract or isolated compound in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Biological Activity: Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. The following section details a common in vitro assay used to evaluate this activity.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.
-
Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.
Diagram 2: Postulated Anti-inflammatory Mechanism of this compound
Caption: this compound may inhibit NF-κB signaling.
This guide provides a foundational framework for the comparative analysis of this compound from different plant sources. Further research is warranted to establish a more comprehensive understanding of the quantitative variations of this compound in nature and to fully elucidate its pharmacological potential.
References
Safety Operating Guide
Proper Disposal Procedures for Erigeside I
For Research, Scientific, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling Erigeside I
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use a certified respirator if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust. In case of a spill, isolate the area and follow the accidental release measures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[2][3][4]
1. Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste due to its nature as a saponin glycoside and the lack of specific toxicity data.
-
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][5]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, leak-proof, and labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Do not dispose of liquid solutions containing this compound down the drain.[4]
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5]
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[3][6]
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).[3]
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Hazard warnings (e.g., "Toxic," "Handle with Care").
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.[3][6]
-
Segregate the this compound waste container from incompatible materials.[3][6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]
-
Provide the EHS office or contractor with a complete inventory of the waste.
-
Follow all institutional procedures for waste pickup requests.
Accidental Release Measures
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Containment: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. anentawaste.com [anentawaste.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
